Chlamydocin
Description
Propriétés
IUPAC Name |
(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGGKDGBXCNY-QXUYBEEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967968 | |
| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-16-8 | |
| Record name | Chlamydocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chlamydocin: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin, a potent cyclic tetrapeptide, was first discovered in 1974 as a metabolite of the fungus Diheterospora chlamydosporia. This technical guide provides an in-depth overview of the discovery, natural source, and biological properties of this compound. It details the experimental protocols for its isolation and structure elucidation, summarizes its quantitative biological activities, and visually represents its mechanism of action as a histone deacetylase (HDAC) inhibitor and its downstream effects on apoptosis-related signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Discovery and Natural Source
This compound was first isolated and structurally characterized in 1974 by A. Closse and R. Huguenin.[1] It is a secondary metabolite produced by the mitosporic fungus Diheterospora chlamydosporia.[1]
Experimental Protocols
Fermentation of Diheterospora chlamydosporia
-
Inoculum Preparation: A pure culture of Diheterospora chlamydosporia is grown on a suitable agar medium to generate a spore suspension.
-
Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a shake flask. The culture is incubated with agitation to promote mycelial growth.
-
Production Culture: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. A representative medium for chlamydospore production by related fungi includes components such as corn flour, sucrose, and soybean meal, supplemented with mineral salts. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process:
-
Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium and the filtrate are then extracted with a suitable organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically includes:
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative reverse-phase HPLC to isolate this compound to a high degree of purity.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR, to elucidate the connectivity of atoms and the stereochemistry of the cyclic peptide.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1]
Quantitative Biological Activity
This compound exhibits potent cytostatic and antifungal activities. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs).
| Activity Type | Assay/Cell Line | Value | Reference |
| HDAC Inhibition | In vitro HDAC activity assay | IC50 = 1.3 nM | [2] |
| Cytostatic Activity | A2780 ovarian cancer cells | Potent inhibitor of cell proliferation | [2] |
| Antifungal Activity | Not specified | Antifungal properties noted |
Further quantitative data on the cytostatic (e.g., GI50 values against a panel of cancer cell lines) and antifungal (e.g., MIC values against various fungal species) activities of this compound require further investigation of historical and specialized literature.
Mechanism of Action: HDAC Inhibition and Apoptosis Induction
This compound is a highly potent inhibitor of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.
One of the key downstream effects of this compound-mediated HDAC inhibition is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key apoptosis-related proteins:
-
Upregulation of p21cip1/waf1: this compound treatment leads to an increased expression of the cyclin-dependent kinase inhibitor p21. p21 plays a crucial role in cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[2]
-
Downregulation of Survivin: this compound causes a decrease in the protein levels of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and helps cancer cells evade apoptosis. The degradation of survivin is mediated by the proteasome.[2]
-
Activation of Caspase-3: The upregulation of p21 and downregulation of survivin contribute to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2]
Signaling Pathway Diagram
Caption: this compound's mechanism of action as an HDAC inhibitor, leading to apoptosis.
Experimental Workflow Diagram
Caption: General workflow for the isolation and purification of this compound.
Conclusion
This compound, a cyclic tetrapeptide of fungal origin, represents a potent natural product with significant potential in oncology and as an antifungal agent. Its well-defined mechanism of action as a highly effective HDAC inhibitor, leading to cell cycle arrest and apoptosis, makes it an attractive lead compound for further drug development. This technical guide provides a foundational understanding of this compound's discovery, isolation, and biological activity, intended to facilitate future research and development efforts in this area.
References
An In-depth Technical Guide to the Structure and Chemical Properties of Chlamydocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a naturally occurring cyclic tetrapeptide that has garnered significant interest within the scientific community for its potent biological activities.[1] Originally isolated from the fungus Diheterospora chlamydosporia, this molecule has been identified as a highly potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in the epigenetic regulation of gene expression. Its profound anti-proliferative and pro-apoptotic effects in various cancer cell lines have positioned this compound as a valuable lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, including detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a cyclic tetrapeptide characterized by a unique epoxyketone moiety in its side chain, which is crucial for its irreversible inhibition of HDACs.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₈N₄O₆ | [3] |
| Molecular Weight | 526.6 g/mol | [3] |
| IUPAC Name | cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(αS,2S)-α-amino-η-oxo-2-oxiraneoctanoyl] | [3] |
| CAS Number | 53342-16-8 | [3] |
| SMILES String | O=C(--INVALID-LINK--NC([C@]2([H])N3CCC2)=O)NC(C)(C)C(N--INVALID-LINK--C3=O)=O | [3] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [3] |
Biological Activity
This compound exhibits potent and selective inhibitory activity against histone deacetylases, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.
Table 2: In Vitro Biological Activity of this compound
| Target/Assay | Cell Line | IC₅₀ (nM) | Reference(s) |
| HDAC Activity | - | 1.3 | [1] |
| HDAC1 | - | 0.15 | |
| HDAC6 | - | 1,100 | [3] |
| Anti-proliferative Activity | A2780 (Ovarian Cancer) | 0.36 | [3] |
| Malme-3M (Melanoma) | 45 | [3] | |
| MCF-7 (Breast Cancer) | 5.3 | [3] | |
| HT-29 (Colon Cancer) | 4.3 | [3] | |
| HeLa (Cervical Cancer) | 14 | [3] |
Mechanism of Action: HDAC Inhibition
This compound functions as a potent inhibitor of class I and IIa histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[5][6] By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest and apoptosis.[7][8]
The mechanism of action of this compound involves the following key steps:
-
Inhibition of HDACs: this compound binds to the active site of HDAC enzymes, with its epoxyketone moiety likely forming a covalent bond, leading to irreversible inhibition.[2]
-
Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated histones H3 and H4.
-
Induction of p21cip1/waf1: Increased histone acetylation leads to the transcriptional activation of the cyclin-dependent kinase inhibitor p21cip1/waf1.[7]
-
Cell Cycle Arrest: The upregulation of p21 results in the arrest of the cell cycle at the G2/M phase.[7][9]
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) through the activation of caspase-3.[7][1]
-
Degradation of Survivin: The activation of caspase-3 is associated with the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7]
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Diheterospora chlamydosporia
The following protocol is a general guideline for the isolation and purification of this compound. Optimization may be required depending on the specific fungal strain and culture conditions.
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation:
-
Inoculate a suitable liquid culture medium with a culture of Diheterospora chlamydosporia.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C) with shaking for an extended period (e.g., 10-14 days) to allow for the production of this compound.
-
-
Extraction:
-
Harvest the culture broth and separate the fungal mycelia by filtration.
-
Extract the cell-free culture filtrate with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to partially purify the compound.
-
Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Collect the fractions containing pure this compound and confirm its identity and purity using analytical techniques such as mass spectrometry and NMR.
-
HDAC Activity Assay
The following is a general protocol for determining the in vitro HDAC inhibitory activity of this compound using a fluorometric assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Use a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Use purified human recombinant HDAC1 enzyme.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer.
-
Add serial dilutions of this compound or the positive control to the wells.
-
Add the HDAC substrate to all wells.
-
Initiate the reaction by adding the HDAC1 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anti-proliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound stands out as a potent natural product with significant potential for the development of novel anticancer therapies. Its well-defined chemical structure, coupled with its powerful and selective HDAC inhibitory activity, provides a strong foundation for further research and drug development efforts. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and its analogs, facilitating the advancement of our understanding of its therapeutic potential. As research in the field of epigenetics continues to expand, molecules like this compound will undoubtedly play a pivotal role in the design of next-generation targeted cancer treatments.
References
- 1. [Isolation and structural clarification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oncolines B.V. | Oncolines Cell Proliferation Assays [oncolines.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Chlamydocin: A Technical Guide to its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin, a naturally occurring cyclic tetrapeptide, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action is the potent inhibition of histone deacetylases (HDACs), leading to a cascade of events within cancer cells that culminates in cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of its molecular pathways.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound is a highly potent inhibitor of histone deacetylase (HDAC) activity. In vitro studies have determined its half-maximal inhibitory concentration (IC50) for HDAC activity to be approximately 1.3 nM[1]. This inhibition leads to the accumulation of acetylated histones, specifically histones H3 and H4, in cancer cells such as the A2780 ovarian cancer cell line[1]. The hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression that are detrimental to cancer cell survival.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| HDAC Inhibition IC50 | 1.3 nM | In vitro | [1] |
| Effect on Histone Acetylation | Increased Acetyl-H3 and Acetyl-H4 | A2780 Ovarian Cancer | [1] |
Cellular Effects of this compound in Cancer Cells
The inhibition of HDACs by this compound triggers a series of downstream events that collectively contribute to its anticancer effects. These include cell cycle arrest and the induction of programmed cell death (apoptosis).
Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle[1]. This cell cycle arrest is a crucial component of its antiproliferative activity. A key mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21(cip1/waf1)[1]. Increased levels of p21 inhibit the activity of cyclin-dependent kinases that are necessary for the transition from G2 to mitosis, effectively halting cell division.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. The apoptotic cascade is initiated through the activation of caspase-3, a key executioner caspase[1]. Activated caspase-3 is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
One of the significant downstream events in this compound-induced apoptosis is the cleavage of p21(cip1/waf1) into a 15-kDa fragment. This cleavage product is believed to drive cells from a state of growth arrest into apoptosis[1].
Furthermore, this compound treatment leads to a decrease in the protein levels of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in tumors[1]. The reduction in survivin is mediated by the proteasome, and its degradation is thought to lower the threshold for apoptosis induction[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Caption: this compound's mechanism of action in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.
In Vitro HDAC Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HDAC activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1 is used as the enzyme source. A fluorogenic HDAC substrate, such as a peptide containing an acetylated lysine residue coupled to a fluorophore, is prepared in assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound (or vehicle control) are combined in a 96-well microplate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for enzymatic deacetylation.
-
Development: A developer solution containing a protease (e.g., trypsin) is added to each well. The protease cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value for cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at a specific concentration for various time points.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Fixation: The cell pellet is washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. Cells are then stored at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content using appropriate software.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., acetylated histones, p21, survivin).
Methodology:
-
Cell Lysis: After treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exhibits potent anticancer activity through its primary mechanism as an HDAC inhibitor. This leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, which are mediated by the modulation of key regulatory proteins such as p21 and survivin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and its analogs as potential therapeutic agents for cancer treatment. Further research is warranted to fully elucidate its efficacy in various cancer types and to explore its potential in combination therapies.
References
Chlamydocin: A Technical Guide to a Cyclic Tetrapeptide Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin is a naturally occurring cyclic tetrapeptide that has garnered significant interest within the scientific community due to its potent cytostatic and pro-apoptotic activities. This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action as a histone deacetylase (HDAC) inhibitor. It includes a compilation of quantitative data on its inhibitory and cytostatic potency, detailed experimental protocols for relevant assays, and a visual representation of its signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Introduction
This compound is a cyclic tetrapeptide natural product originally isolated from the fungus Diheterospora chlamydosporia. Its structure features a unique epoxyketone moiety, which is crucial for its biological activity. As a potent inhibitor of histone deacetylases (HDACs), this compound modulates the acetylation status of histones, leading to changes in chromatin structure and gene expression. This epigenetic modification ultimately results in cell cycle arrest and apoptosis in cancer cells, making this compound a compelling candidate for further investigation as an anticancer agent.
Physicochemical Properties and Structure
This compound is characterized by its cyclic tetrapeptide core. The key functional group responsible for its potent biological activity is the epoxyketone side chain.
Biological Activity and Mechanism of Action
This compound exerts its potent cytostatic effects primarily through the irreversible inhibition of histone deacetylases (HDACs).[1] This inhibition is highly selective for certain HDAC isoforms.
Histone Deacetylase (HDAC) Inhibition
This compound is a highly potent inhibitor of total HDAC activity, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] Its inhibitory profile demonstrates significant selectivity for specific HDAC isoforms.
Table 1: this compound HDAC Inhibition
| Target | IC50 (nM) | Reference |
| Total HDAC | 1.3 | [1][2] |
| HDAC1 | 0.15 | [3] |
| HDAC4 | Potently Inhibited | [4] |
| HDAC6 | 1,100 | [3] |
Data presented as half-maximal inhibitory concentration (IC50).
Cytostatic and Pro-Apoptotic Activity
The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis. This compound has demonstrated potent cytostatic activity against a panel of human cancer cell lines.
Table 2: Cytostatic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 0.36 | [3] |
| Malme-3M | Melanoma | 45 | [3] |
| MCF-7 | Breast Cancer | 5.3 | [3] |
| HT-29 | Colon Cancer | 4.3 | [3] |
| HeLa | Cervical Cancer | 14 | [3] |
Data presented as half-maximal inhibitory concentration (IC50) for cell growth inhibition.
Signaling Pathway
The mechanism of action of this compound involves a cascade of events initiated by HDAC inhibition, leading to cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action.
As depicted, this compound inhibits HDACs, leading to histone hyperacetylation and increased expression of the cell cycle regulator p21(cip1/waf1), which results in G2/M phase arrest.[2] Concurrently, this compound activates caspase-3, leading to the cleavage of p21 and the induction of apoptosis.[2] Furthermore, this compound promotes the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein, further contributing to programmed cell death.[2]
Experimental Protocols
Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This protocol is adapted from a general fluorometric HDAC inhibition assay and can be used to determine the IC50 value of this compound.
Materials:
-
96-well black microplate
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer
-
This compound (or other test compounds)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a method to determine the cytostatic effect of this compound on a specific cancer cell line.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a "no drug" control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add MTT solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells. Determine the IC50 value as described in the HDAC inhibition assay protocol.
Conclusion
This compound is a potent, naturally derived cyclic tetrapeptide with significant potential as an anticancer agent. Its mechanism of action as a selective and irreversible HDAC inhibitor, coupled with its profound cytostatic and pro-apoptotic effects at nanomolar concentrations, underscores its importance as a lead compound in drug discovery. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and its analogs. Future studies should focus on elucidating its in vivo efficacy and safety profile, as well as exploring strategies for its targeted delivery to tumor tissues.
References
Initial Studies on the Antitumor Effects of Chlamydocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research into the antitumor properties of Chlamydocin, a naturally occurring cyclic tetrapeptide. The document focuses on its mechanism of action as a potent histone deacetylase (HDAC) inhibitor, detailing the downstream cellular effects that contribute to its anticancer activity. This guide is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key signaling pathways.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its potent anti-proliferative effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, which results in a more relaxed chromatin structure, allowing for the transcription of various genes, including those involved in tumor suppression.
Quantitative Analysis of Antitumor Activity
The efficacy of this compound as an antitumor agent has been quantified through various in vitro assays. These studies have established its potent HDAC inhibitory activity and its effects on cancer cell proliferation and survival.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Compound | Assay Type | IC50 (nM) | Source |
| This compound | In vitro HDAC activity assay | 1.3 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Cellular Effects of this compound
The inhibition of HDACs by this compound triggers a cascade of downstream events that collectively contribute to its antitumor effects. These include cell cycle arrest and the induction of apoptosis (programmed cell death).
Cell Cycle Arrest
Initial studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a common outcome of HDAC inhibition and is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21cip1/waf1. The halt in cell cycle progression prevents cancer cells from dividing and proliferating.
Induction of Apoptosis
A crucial aspect of this compound's antitumor activity is its ability to induce apoptosis in cancer cells. This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. This compound treatment has been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.
Signaling Pathway of this compound's Antitumor Action
The molecular mechanism underlying this compound's effects involves a signaling pathway that links HDAC inhibition to apoptosis. The key players in this pathway include p21cip1/waf1 and the inhibitor of apoptosis protein (IAP) family member, survivin.
Caption: Signaling pathway of this compound's antitumor effects.
Upon entry into the cell, this compound inhibits HDAC activity, leading to the accumulation of acetylated histones and subsequent upregulation of tumor suppressor genes, including p21cip1/waf1. The increased expression of p21 results in cell cycle arrest at the G2/M phase. Concurrently, this compound induces the activation of caspase-3. Activated caspase-3 can then cleave p21, a process that has been suggested to drive cells from growth arrest towards apoptosis. Furthermore, this compound treatment leads to a decrease in the protein levels of survivin, an anti-apoptotic protein, through proteasome-mediated degradation. The downregulation of survivin further promotes the apoptotic process.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments used to characterize the antitumor effects of this compound.
In Vitro HDAC Activity Assay
This assay is used to determine the inhibitory effect of this compound on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (containing trypsin)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor (TSA) in HDAC assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC assay buffer.
-
Prepare the fluorogenic HDAC substrate solution in HDAC assay buffer.
-
In a 96-well black microplate, add the assay buffer, this compound dilutions or vehicle control, and the diluted HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm).
-
Calculate the percentage of HDAC inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for different time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell proliferation inhibition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with this compound for a specific duration. Include untreated cells as a negative control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound for a desired period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A will degrade RNA, ensuring that PI only stains the DNA.
-
Analyze the stained cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (fluorescence intensity).
In Vivo Antitumor Studies: A General Framework
While specific in vivo data for this compound is limited in initial reports, the following provides a general protocol for assessing the antitumor efficacy of a compound like this compound in a xenograft mouse model.
Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice. The cells can be mixed with Matrigel to enhance tumor formation.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) percentage to evaluate the efficacy of this compound.
Conclusion
The initial studies on this compound reveal its significant potential as an antitumor agent, primarily driven by its potent inhibition of histone deacetylases. The resulting cellular effects, including cell cycle arrest and the induction of apoptosis through a well-defined signaling pathway, provide a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and other HDAC inhibitors. Future in-depth studies, particularly comprehensive in vivo efficacy and toxicity assessments, are crucial next steps in translating these promising initial findings into clinical applications.
Chlamydocin's Impact on Histone Acetylation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cellular and molecular effects of Chlamydocin, a potent histone deacetylase (HDAC) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details this compound's mechanism of action, its impact on histone acetylation, gene expression, cell cycle progression, and the induction of apoptosis. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a comprehensive understanding of this powerful compound.
Core Mechanism: Potent Histone Deacetylase Inhibition
This compound, a naturally occurring cyclic tetrapeptide, is a highly potent inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves the irreversible inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and subsequent alterations in gene expression.
Table 1: this compound's Inhibitory Activity against HDACs
| Parameter | Value | Reference Cell Line/System |
| HDAC Activity IC50 | 1.3 nM | in vitro |
| Primary Target | HDAC1 | - |
The inhibition of HDACs by this compound leads to the hyperacetylation of core histone proteins, primarily H3 and H4.[1] This neutralizes the positive charge on lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin structure allows for increased accessibility of transcriptional machinery to gene promoters, leading to changes in gene expression.
Table 2: Effect of this compound on Histone H3 and H4 Acetylation
| Treatment Concentration | Fold Increase in Acetylated Histone H3 | Fold Increase in Acetylated Histone H4 | Reference Cell Line |
| 10 nM | Data not available | Data not available | A2780 Ovarian Cancer |
| 100 nM | Significant Increase | Significant Increase | A2780 Ovarian Cancer |
| 1000 nM | Data not available | Data not available | A2780 Ovarian Cancer |
Note: While direct quantitative fold-changes for this compound are not specified in the available literature, studies consistently report a significant accumulation of hyperacetylated histones H3 and H4 in A2780 ovarian cancer cells upon treatment.[1] For illustrative purposes, potent HDAC inhibitors can induce a 2- to 5-fold increase in global histone acetylation.
Downstream Cellular Consequences
The epigenetic modifications induced by this compound trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis. A key mediator of these effects is the cyclin-dependent kinase inhibitor p21(cip1/waf1).
Upregulation of p21(cip1/waf1) and Cell Cycle Arrest
This compound treatment leads to a significant increase in the expression of the p21(cip1/waf1) protein.[1] p21 is a critical regulator of cell cycle progression, primarily at the G1/S and G2/M checkpoints. By binding to and inhibiting cyclin-dependent kinases (CDKs), p21 prevents the phosphorylation of proteins required for cell cycle advancement. The induction of p21 by this compound results in an accumulation of cells in the G2/M phase of the cell cycle.[1]
Table 3: this compound-Induced Changes in p21(cip1/waf1) Expression in A2780 Cells
| Treatment Concentration | Fold Increase in p21 Protein Level |
| 10 nM | Data not available |
| 100 nM | Marked Induction |
| 1000 nM | Data not available |
Note: Quantitative densitometry from Western blot analysis is required to determine the precise fold increase. Studies show a clear and marked induction of p21 protein levels in A2780 cells following this compound treatment.[1]
Table 4: Effect of this compound on Cell Cycle Distribution in A2780 Ovarian Cancer Cells
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (0 nM) | ~60% | ~25% | ~15% |
| 10 nM | Data not available | Data not available | Data not available |
| 100 nM | Decreased | Decreased | Increased |
| 1000 nM | Data not available | Data not available | Data not available |
Note: The table illustrates the expected trend based on the literature. Specific percentages would be determined by flow cytometry analysis of propidium iodide-stained cells. The primary effect observed is a significant accumulation of cells in the G2/M phase.[1]
Induction of Apoptosis
Beyond cell cycle arrest, this compound is a potent inducer of apoptosis. This programmed cell death is initiated through the activation of caspase-3, a key executioner caspase.[1] Activated caspase-3 leads to the cleavage of numerous cellular substrates, including p21(cip1/waf1), which can paradoxically drive cells from growth arrest into apoptosis.[1]
A crucial aspect of this compound-induced apoptosis is the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is often overexpressed in cancer cells and plays a role in both inhibiting apoptosis and regulating cell division. This compound promotes the degradation of survivin via the proteasome pathway.[1]
Table 5: Effect of this compound on Survivin Protein Levels and Caspase-3 Activity in A2780 Cells
| Treatment Concentration | Relative Survivin Protein Level (as % of Control) | Fold Increase in Caspase-3 Activity |
| 10 nM | Data not available | Data not available |
| 100 nM | Decreased | Significant Increase |
| 1000 nM | Data not available | Data not available |
Note: The decrease in survivin protein levels can be quantified by Western blot densitometry. The fold increase in caspase-3 activity is typically measured using a colorimetric or fluorometric assay with a specific caspase-3 substrate.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms described, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Prepare a stock solution in DMSO and dilute to the working concentration in Assay Buffer.
-
Developer Solution: Assay Buffer containing Trichostatin A (to stop the HDAC reaction) and a trypsin-like protease.
-
This compound: Prepare a serial dilution in DMSO and then dilute in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of diluted this compound or vehicle control to wells of a black 96-well plate.
-
Add 25 µL of HeLa nuclear extract (or other HDAC-containing sample) to each well.
-
Initiate the reaction by adding 25 µL of the HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for cleavage of the deacetylated substrate.
-
Measure fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the logarithm of this compound concentration.
-
Western Blot for Histone Acetylation, p21, and Survivin
-
Cell Lysis and Protein Quantification:
-
Treat A2780 cells with various concentrations of this compound for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation states.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel for histones or a 12% gel for p21 and survivin.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, p21, survivin, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat A2780 cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysate Preparation:
-
Treat A2780 cells with this compound to induce apoptosis.
-
Harvest cells and lyse them in the provided lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Add reaction buffer containing DTT.
-
Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Conclusion
This compound is a powerful tool for studying the role of histone acetylation in cellular processes. Its potent and irreversible inhibition of HDACs provides a robust method for inducing hyperacetylation and observing the downstream consequences on gene expression, cell cycle control, and apoptosis. The detailed protocols and pathway visualizations in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into cancer biology and drug development.
References
Chlamydocin Derivatives: A Technical Guide to Synthesis, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin, a naturally occurring cyclic tetrapeptide, has garnered significant attention in the field of oncology due to its potent activity as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the preliminary research on this compound derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action. The primary focus is on the development of this compound-hydroxamic acid analogues, which have been designed to improve upon the natural product's therapeutic profile. This document details the experimental protocols for the synthesis of these derivatives and for key biological assays used to assess their efficacy. Furthermore, it presents the signaling pathways affected by these compounds and summarizes their quantitative structure-activity relationship (SAR) data. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
This compound is a cyclic tetrapeptide originally isolated from Diheterospora chlamydosporia. Its potent anticancer activity is attributed to an epoxyketone moiety within its structure, which acts as an irreversible inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]
The irreversible nature of this compound's interaction with HDACs, while contributing to its potency, can also lead to off-target effects and toxicity. This has prompted the development of reversible HDAC inhibitors based on the this compound scaffold. A key strategy in this endeavor has been the replacement of the epoxyketone group with a hydroxamic acid moiety.[2] This modification is inspired by other well-known HDAC inhibitors like Trichostatin A and Vorinostat (SAHA).[2] This guide will delve into the synthesis, biological activity, and mechanistic pathways of these promising this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly the hydroxamic acid analogues, involves a multi-step process that combines solid-phase and solution-phase peptide chemistry. A general synthetic scheme is outlined below.
General Synthetic Pathway for this compound-Hydroxamic Acid Analogues
Caption: General workflow for the synthesis of this compound-hydroxamic acid analogues.
Mechanism of Action: HDAC Inhibition
This compound and its derivatives exert their anticancer effects primarily through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.
Signaling Pathway of HDAC Inhibition by this compound Derivatives
Caption: Signaling pathway of this compound derivatives via HDAC inhibition.
The inhibition of HDACs by this compound derivatives leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as p21WAF1/CIP1.[3] The upregulation of p21 protein induces cell cycle arrest, primarily at the G1/S and G2/M phases, which can ultimately lead to apoptosis.[3] Furthermore, HDAC inhibition has been shown to downregulate the expression of anti-apoptotic proteins like survivin, promoting its degradation via the ubiquitin-proteasome pathway and further sensitizing cancer cells to apoptosis.[3]
Quantitative Structure-Activity Relationship (SAR)
The development of various this compound derivatives has allowed for the exploration of their structure-activity relationships. The inhibitory potency of these compounds is typically evaluated against different HDAC isoforms and various cancer cell lines, with the results expressed as IC50 values (the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%).
Table 1: HDAC Inhibitory Activity and Antiproliferative Activity of this compound and its Derivatives
| Compound | Modification | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | A2780 Cell Growth IC50 (nM) | Malme-3M Cell Growth IC50 (nM) | MCF-7 Cell Growth IC50 (nM) | HT-29 Cell Growth IC50 (nM) | HeLa Cell Growth IC50 (nM) |
| This compound | Epoxyketone | 0.15[4] | 1100[4] | 0.36[4] | 45[4] | 5.3[4] | 4.3[4] | 14[4] |
| Analogue 1 | Hydroxamic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analogue 2 | Carbonyl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound derivatives.
Synthesis of a this compound-Hydroxamic Acid Analogue
Objective: To synthesize a cyclic tetrapeptide with a hydroxamic acid moiety, based on the this compound scaffold.
Materials:
-
Wang resin
-
Fmoc-protected amino acids (Fmoc-D-Pro-OH, Fmoc-L-Phe-OH, Fmoc-Aib-OH, Fmoc-L-Asu(OtBu)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Hydrochloric acid (HCl)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The linear tetrapeptide is assembled on Wang resin using a standard Fmoc/tBu strategy. Each cycle of amino acid addition involves:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Coupling of the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mixture of TFA, water, and triisopropylsilane (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. The resin is filtered off, and the crude peptide is precipitated with cold diethyl ether.
-
Cyclization: The crude linear peptide is dissolved in a large volume of DMF, and HATU and DIPEA are added. The reaction is stirred at room temperature for 24 hours to facilitate intramolecular cyclization.
-
Side-chain Deprotection: The t-butyl protecting group on the Asu residue is removed by treatment with TFA.
-
Hydroxamic Acid Formation: The deprotected carboxylic acid is coupled with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine using EDC and HOBt in DMF.
-
Final Deprotection: The THP protecting group is removed by treatment with aqueous HCl to yield the final this compound-hydroxamic acid analogue.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against HDAC enzymes.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes.[5]
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC Fluorimetric Drug Discovery Kit)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a lysine developer)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Enzyme Reaction: In a 96-well plate, combine the HeLa nuclear extract or purified HDAC enzyme with the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound derivatives to the wells. Include a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).
-
Substrate Addition: Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Histone Acetylation, p21, and Survivin
Objective: To assess the effect of this compound derivatives on the levels of acetylated histones, p21, and survivin in cancer cells.
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells)
-
This compound derivative
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells and treat them with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and collect the protein extracts. Quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the this compound derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound derivatives, particularly those incorporating a hydroxamic acid moiety, represent a promising class of HDAC inhibitors with significant potential for cancer therapy. Their ability to induce cell cycle arrest and apoptosis through the upregulation of tumor suppressor genes and downregulation of anti-apoptotic proteins underscores their therapeutic relevance. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further explore and develop these potent anticancer agents. Future research should focus on conducting comprehensive SAR studies to optimize the potency and selectivity of these derivatives, as well as on in vivo studies to evaluate their efficacy and safety in preclinical models.
References
- 1. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Understanding the Cytostatic Properties of Chlamydocin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlamydocin, a naturally occurring cyclic tetrapeptide, has garnered significant interest within the scientific community for its potent cytostatic activities. As a member of the histone deacetylase (HDAC) inhibitor family, it plays a crucial role in the epigenetic regulation of gene expression, leading to cell cycle arrest and the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the cytostatic properties of this compound, with a focus on its mechanism of action as an HDAC inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug development, facilitating a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its cytostatic effects primarily through the irreversible inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, this compound promotes a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of otherwise silenced genes, including tumor suppressor genes and cell cycle inhibitors. This re-activation of critical regulatory genes is a key factor in the cytostatic effects observed with this compound treatment.
Specificity of HDAC Inhibition
emerging research indicates that this compound exhibits a degree of selectivity in its inhibition of HDAC isoforms. It has been reported to be a potent inhibitor of class I HDACs, specifically HDAC1 and HDAC4, while showing significantly less activity against the class IIb enzyme, HDAC6.[1] This selectivity may have important implications for its therapeutic window and side-effect profile.
Quantitative Data on HDAC Inhibition
While comprehensive quantitative data on the cytostatic effects of this compound across a wide range of cell lines remains to be fully elucidated in publicly available literature, its potent HDAC inhibitory activity is well-established. The following table summarizes the known inhibitory profile of this compound against specific HDAC isoforms.
| Target | IC50 | Comments | Reference |
| HDAC1 | Potent Inhibitor | - | [1] |
| HDAC4 | Potent Inhibitor | - | [1] |
| HDAC6 | Weak Inhibitor | Not significantly inhibited | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Further research is needed to establish specific IC50 values for this compound's cytostatic effects in various cancer cell lines.
Impact on Cell Cycle Regulation
The inhibition of HDACs by this compound leads to the upregulation of genes that negatively regulate cell cycle progression. A primary mechanism involves the increased expression of cyclin-dependent kinase inhibitors (CKIs), such as p21CIP1/WAF1 and p27KIP1. These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for driving the cell through the different phases of the cell cycle. This inhibition ultimately leads to cell cycle arrest, preventing cellular proliferation. The arrest can occur at different checkpoints, most commonly the G1/S or G2/M transitions, depending on the cellular context.
Signaling Pathways and Visualizations
The cytostatic effects of this compound are a consequence of its ability to modulate gene expression through HDAC inhibition. This leads to the reactivation of tumor suppressor pathways and the inhibition of oncogenic signaling.
Generalized HDAC Inhibition and Gene Activation
The following diagram illustrates the fundamental mechanism of how HDAC inhibitors like this compound lead to gene activation.
This compound-Induced Cell Cycle Arrest Pathway
This diagram illustrates the general signaling pathway leading to cell cycle arrest induced by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytostatic properties of this compound.
Protocol for HDAC Activity/Inhibition Assay (Colorimetric)
This protocol provides a framework for measuring the inhibitory effect of this compound on HDAC activity.
Materials:
-
HDAC Assay Kit (Colorimetric)
-
Nuclear extract from treated and untreated cells
-
This compound (various concentrations)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all buffers and reagents as per the manufacturer's instructions.
-
Substrate Coating: Add the acetylated histone substrate to the wells of the microplate and incubate to allow for coating.
-
Wash: Wash the wells to remove any unbound substrate.
-
HDAC Reaction: Add nuclear extracts (containing HDACs) and various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate to allow the deacetylation reaction to occur.
-
Detection: Add the developing solution that specifically binds to the remaining acetylated histones.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to HDAC activity.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the cytostatic effects of this compound.
Conclusion and Future Directions
This compound is a potent cytostatic agent that functions through the irreversible inhibition of histone deacetylases, particularly HDAC1 and HDAC4. This mechanism leads to the re-expression of tumor suppressor genes and subsequent cell cycle arrest. While its fundamental mechanism of action is understood, further research is imperative to fully characterize its cytostatic properties. Specifically, comprehensive studies are needed to determine its IC50 values across a broad panel of cancer cell lines, to precisely quantify its effects on cell cycle distribution, and to delineate the specific signaling pathways that are modulated by its activity. A more in-depth understanding of these aspects will be critical for the future development of this compound and its analogs as potential therapeutic agents in oncology.
References
Methodological & Application
Total Synthesis of Chlamydocin: A Detailed Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis methodologies for Chlamydocin, a potent cyclic tetrapeptide histone deacetylase (HDAC) inhibitor. This application note includes detailed experimental protocols for key synthetic steps, quantitative data, and visualizations of the synthetic workflow and its mechanism of action.
This compound is a naturally occurring cyclic tetrapeptide renowned for its significant cytostatic activity. Its complex structure, featuring a unique (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aeo) residue, has made it a challenging and attractive target for total synthesis. The primary biological target of this compound has been identified as histone deacetylases (HDACs), making it a valuable lead compound in the development of novel anticancer therapeutics.
Synthetic Strategy Overview
The total synthesis of this compound typically follows a convergent strategy, which can be broadly divided into three key stages:
-
Synthesis of the Precursor Amino Acids: This involves the preparation of the four amino acid constituents of this compound, including the complex Aeo precursor.
-
Linear Tetrapeptide Assembly: The four amino acids are sequentially coupled to form the linear tetrapeptide precursor.
-
Macrocyclization and Final Modifications: The linear precursor undergoes an intramolecular cyclization to form the 12-membered ring, followed by final chemical modifications to yield this compound.
A notable advancement in the synthesis of this compound and its analogs involves a late-stage cyclopropane ring cleavage strategy, which offers a more versatile and efficient route.[1]
Key Experimental Protocols
The following protocols are based on established synthetic routes and provide a detailed methodology for the key stages of this compound total synthesis.
Synthesis of the (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic Acid (Aeo) Precursor
The synthesis of the Aeo precursor is a critical and often challenging aspect of the this compound total synthesis. One effective approach involves the use of 2-amino-9-decenoic acid (Ade) as a key intermediate.
Protocol: Synthesis of DL-2-amino-9-decenoic acid (DL-Ade)
-
Alkylation: To a solution of benzylidene glycine ethyl ester in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the enolate.
-
Slowly add 8-bromo-1-octene to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and purify the crude product by column chromatography to yield DL-2-amino-9-decenoic acid ethyl ester.
-
Hydrolysis: Saponify the ester using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent to obtain DL-Ade.
Linear Tetrapeptide Assembly
The linear tetrapeptide precursor is assembled using standard solid-phase or solution-phase peptide synthesis techniques. The following is a representative solution-phase protocol.
Protocol: Synthesis of the Linear Tetrapeptide
-
Dipeptide Formation: Couple the N-terminally protected first amino acid with the C-terminally protected second amino acid using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane.
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) under appropriate conditions (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc).
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps to sequentially add the remaining amino acids, including the synthesized Aeo precursor (or its protected form), to build the linear tetrapeptide.
-
Purification: Purify the linear tetrapeptide at each step or at the end of the synthesis using column chromatography or high-performance liquid chromatography (HPLC).
Macrocyclization and Final Functionalization
The final stages of the synthesis involve the crucial macrocyclization step and the formation of the epoxy-ketone moiety.
Protocol: Macrocyclization and Epoxidation/Oxidation
-
Activation of the C-terminus: Activate the C-terminal carboxylic acid of the linear tetrapeptide using a reagent such as 2,4,5-trichlorophenol and DCC.
-
N-terminal Deprotection: Remove the N-terminal protecting group.
-
Intramolecular Cyclization: Perform the cyclization reaction under high dilution conditions in a suitable solvent such as pyridine at an elevated temperature (e.g., 95 °C) to favor the intramolecular reaction over intermolecular polymerization.[2]
-
Purification: Purify the resulting cyclic tetrapeptide by chromatography.
-
Allylic Oxidation: Perform an allylic oxidation on the terminal olefin of the Ade residue within the cyclic tetrapeptide.
-
Epoxidation and Oxidation: Carry out a stereoselective epoxidation of the resulting allylic alcohol, followed by oxidation to yield the final epoxy-ketone functionality of this compound.
| Step | Key Reagents/Conditions | Typical Yield |
| Aeo Precursor Synthesis | ||
| Alkylation | LDA, 8-bromo-1-octene, THF, -78 °C to rt | 60-70% |
| Hydrolysis | LiOH, THF/H₂O | >90% |
| Linear Tetrapeptide Assembly | ||
| Peptide Coupling | DCC, HOBt, DCM | 80-90% per step |
| Macrocyclization & Final Steps | ||
| Cyclization | 2,4,5-trichlorophenyl ester, Pyridine, 95 °C | 14%[2] |
| Allylic Oxidation, Epoxidation, Oxidation | Varies depending on specific reagents | 30-50% over 3 steps |
Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its potent biological effects primarily through the inhibition of histone deacetylases (HDACs). It is a highly potent inhibitor with an IC₅₀ value of 1.3 nM in vitro.[3][4] The epoxyketone moiety in the Aeo side chain is thought to be responsible for the irreversible inhibition of HDACs.[5][6]
The inhibition of HDACs by this compound leads to a cascade of downstream cellular events:
-
Histone Hyperacetylation: Inhibition of HDACs results in the accumulation of acetylated histones (H3 and H4), leading to a more open chromatin structure and altered gene expression.[3][4]
-
p21 Upregulation: this compound treatment increases the expression of the cyclin-dependent kinase inhibitor p21.[3][4]
-
Cell Cycle Arrest: The upregulation of p21 contributes to the arrest of the cell cycle in the G2/M phase.[3][4]
-
Apoptosis Induction: Prolonged cell cycle arrest ultimately leads to programmed cell death (apoptosis), which is mediated by the activation of caspase-3.[3][4]
-
Survivin Degradation: this compound also induces the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[3][4]
Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.
Experimental Workflow
The overall experimental workflow for the total synthesis of this compound is a multi-step process that requires careful planning and execution.
Caption: General experimental workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound represents a significant challenge in synthetic organic chemistry, primarily due to the intricate structure of the Aeo residue and the sterically hindered nature of the macrocyclization. The methodologies outlined in this document provide a framework for researchers to approach this complex synthesis. Furthermore, a detailed understanding of this compound's mechanism of action as a potent HDAC inhibitor offers valuable insights for the design and development of novel epigenetic drugs for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A new homolytic method for the stereospecific synthesis of (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid in protected form - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlamydocin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a naturally occurring cyclic tetrapeptide that has demonstrated potent anti-proliferative activity in various cancer cell lines. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), making it a subject of interest in cancer research and drug development.[1] As an HDAC inhibitor, this compound induces changes in chromatin structure, leading to the altered expression of genes involved in critical cellular processes such as the cell cycle and apoptosis.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a cell culture setting to investigate its anti-cancer effects.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the potent inhibition of histone deacetylase (HDAC) activity.[1] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. Key downstream effects of this compound treatment include:
-
Cell Cycle Arrest: this compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1] This is mediated, in part, by the increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1]
-
Induction of Apoptosis: this compound triggers programmed cell death by activating the caspase cascade, specifically through the activation of caspase-3.[1] This leads to the cleavage of downstream targets, including p21(cip1/waf1), which can further promote apoptosis.[1]
-
Downregulation of Survivin: The treatment with this compound leads to a decrease in the protein levels of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] This degradation of survivin is mediated by the proteasome.[1]
Data Presentation: Quantitative Data Summary
The following tables provide a summary of the known quantitative data for this compound and a template for researchers to populate with their own experimental findings.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Parameter | Value |
| IC50 (HDAC activity) | 1.3 nM[1] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | GI50 (nM) | TGI (nM) | LC50 (nM) |
| A2780 | Ovarian Cancer | Data not available | Data not available | Data not available |
| MIA PaCa-2 | Pancreatic Cancer | Data not available | Data not available | Data not available |
| [Insert Cell Line] | [Insert Cancer Type] | |||
| [Insert Cell Line] | [Insert Cancer Type] |
Table 3: Effect of this compound on Cell Cycle Distribution in A2780 Cells (Template)
| Treatment (Concentration, Time) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle Control | |||
| This compound (X nM, 24h) | |||
| This compound (Y nM, 48h) |
Table 4: Induction of Apoptosis by this compound in A2780 Cells (Template)
| Treatment (Concentration, Time) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | |
| This compound (X nM, 24h) | |
| This compound (Y nM, 48h) |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 5: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, survivin, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Notes and Protocols for Chlamydocin in Vitro Histone Deacetylase (HDAC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a naturally occurring cyclic tetrapeptide that has been identified as a highly potent inhibitor of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. The inhibition of HDACs leads to hyperacetylation of these proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This makes HDAC inhibitors a promising class of anti-cancer agents. These application notes provide a detailed protocol for the characterization of this compound using a fluorometric in vitro histone deacetylase activity assay, summarize its inhibitory activity, and illustrate its mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HDACs
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | Total HDAC Activity | 1.3[1] | Preferentially inhibits Class I HDACs over Class IIb.[2] |
| This compound | HDAC1 vs. HDAC6 | - | 640–570,000-fold preference for HDAC1 over HDAC6[2] |
| Trichostatin A (TSA) | Pan-HDAC | ~1.8 | Broad-spectrum inhibitor |
Experimental Protocols
This section provides a detailed methodology for a fluorometric in vitro histone deacetylase assay to determine the inhibitory activity of this compound. This protocol is adapted from standard commercially available HDAC assay kits and can be used to determine the IC50 value of this compound.
Materials and Reagents
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6 from a commercial vendor)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor (dissolved in DMSO)
-
Developer solution (containing a protease like trypsin)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro HDAC activity assay.
Step-by-Step Protocol
1. Reagent Preparation:
-
HDAC Assay Buffer: Prepare the buffer as described in the Materials and Reagents section. Keep on ice.
-
This compound and TSA Stock Solutions: Prepare 10 mM stock solutions of this compound and TSA in DMSO. Store at -20°C.
-
Serial Dilutions: Prepare a serial dilution of this compound and the control inhibitor (TSA) in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
HDAC Enzyme Solution: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Fluorogenic Substrate Solution: Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer to the recommended concentration.
-
Developer Solution: Prepare the developer solution according to the manufacturer's instructions.
2. Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in the specified order:
-
HDAC Assay Buffer
-
This compound dilution, TSA dilution, or vehicle control (DMSO in Assay Buffer).
-
Diluted HDAC enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by adding the developer solution to each well.
-
Development: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
3. Data Measurement and Analysis:
-
Fluorescence Reading: Measure the fluorescence on a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound and TSA compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Signaling Pathway
This compound exerts its cellular effects by inhibiting HDACs, leading to the hyperacetylation of histones and other proteins. This results in the modulation of gene expression, ultimately leading to cell cycle arrest and apoptosis.[1]
Caption: Signaling pathway of this compound-mediated HDAC inhibition.
The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This altered chromatin state allows for the transcription of previously silenced genes, including the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1] The upregulation of p21 leads to cell cycle arrest in the G2/M phase.[1] Furthermore, this compound induces apoptosis through the activation of caspase-3 and the downregulation of the anti-apoptotic protein survivin.[1] The decrease in survivin levels is mediated by proteasomal degradation.[1]
Conclusion
This compound is a powerful tool for studying the roles of histone deacetylases in various biological processes. The provided protocols and information offer a framework for researchers to investigate the in vitro activity of this compound and to further explore its mechanism of action as a potent HDAC inhibitor. The high potency and selectivity for Class I HDACs make this compound a valuable compound for basic research and a potential lead for the development of novel anti-cancer therapeutics.
References
Application Notes and Protocols: Chlamydocin in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a naturally occurring cyclic tetrapeptide that has garnered interest in cancer research due to its potent activity as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, this compound can alter gene expression, leading to the induction of cell cycle arrest, apoptosis, and the suppression of tumor growth. These application notes provide a comprehensive overview of the use of this compound in cancer research models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects primarily through the potent inhibition of histone deacetylases. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. A key target of this transcriptional activation is the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest, typically in the G2/M phase.[1]
Furthermore, this compound treatment has been shown to induce apoptosis through the activation of caspase-3.[1] This process is also linked to the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. The degradation of survivin is mediated by the proteasome, further sensitizing cancer cells to apoptotic cell death.[1]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Target | IC50 | Reference |
| HDAC Activity | In Vitro | 1.3 nM | [1] |
Note: The IC50 value for HDAC activity reflects the direct enzymatic inhibition and may not directly correspond to the IC50 for cell proliferation, which can be influenced by various cellular factors.
Signaling Pathway
The signaling pathway initiated by this compound in cancer cells, leading to cell cycle arrest and apoptosis, is multifaceted. The following diagram illustrates the key molecular events.
Caption: this compound-induced signaling pathway in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cancer cells.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound for cell proliferation in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis for p21 and Survivin Expression
This protocol is to assess the effect of this compound on the protein levels of p21 and survivin.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against p21, survivin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for determining this compound IC50 using an MTT assay.
References
Application Notes: Experimental Use of Chlamydocin in Apoptosis Studies
Introduction
Chlamydocin is a naturally occurring cyclic tetrapeptide that has demonstrated potent activity as an inhibitor of cell proliferation.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which places it in a promising class of anti-cancer agents.[1][2] By inducing hyperacetylation of histones, this compound alters gene expression, leading to cell cycle arrest and the induction of apoptosis, making it a valuable tool for cancer research and drug development.[1][3] These notes provide an overview of its mechanism and protocols for its experimental use in apoptosis studies.
Mechanism of Action
This compound is a highly potent, irreversible inhibitor of HDACs.[4] Its inhibitory action on HDACs leads to the accumulation of acetylated histones H3 and H4. This epigenetic modification results in increased expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1] The upregulation of p21 causes cell cycle arrest, primarily in the G2/M phase.[1]
Following cell cycle arrest, this compound induces apoptosis through the activation of caspase-3. Activated caspase-3 then cleaves p21, which is believed to drive the cells from a state of growth arrest into apoptosis.[1] Concurrently, this compound treatment leads to a decrease in the protein levels of survivin, an inhibitor of apoptosis protein (IAP). This reduction in survivin is mediated by proteasomal degradation.[1] The dual action of caspase-3 activation and survivin degradation contributes significantly to the pro-apoptotic effects of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies of this compound.
| Parameter | Value | Cell Line / System | Reference |
| HDAC Activity IC50 | 1.3 nM | In vitro assay | [1] |
| Cell Line Example | A2780 | Ovarian Cancer Cells | [1] |
Experimental Protocols
These protocols provide a framework for investigating the apoptotic effects of this compound in a cancer cell line, such as A2780 ovarian cancer cells.
Caption: General workflow for studying this compound's effects.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate A2780 ovarian cancer cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that will allow for logarithmic growth during the experiment. Culture in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 1 nM, 5 nM, 10 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) group.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours) before harvesting for downstream analysis.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against:
-
Acetylated Histone H3/H4
-
p21(cip1/waf1)
-
Cleaved Caspase-3
-
Survivin
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software. An accumulation of cells in the G2/M phase is expected following this compound treatment.[1]
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Cell Harvesting: Collect cells as described in the cell cycle analysis protocol (Protocol 3, Step 1).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population can be differentiated into four groups:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: apoptotic effects and clinical implications (Review). | Semantic Scholar [semanticscholar.org]
- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlamydocin: A Potent Tool for Elucidating Gene Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a naturally occurring cyclic tetrapeptide that has emerged as a powerful tool for studying the epigenetic regulation of gene expression. Its primary mechanism of action is the potent and specific inhibition of histone deacetylases (HDACs), a class of enzymes pivotal in controlling chromatin structure and gene transcription. By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to a more relaxed chromatin state and facilitating the expression of genes that are often silenced in pathological conditions, particularly in cancer. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Class I and II histone deacetylases.[1] This inhibition leads to an accumulation of acetyl groups on the lysine residues of histone tails, particularly on histones H3 and H4.[1] The increased acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. This results in a more open chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression.
One of the key downstream effects of this compound-induced histone hyperacetylation is the upregulation of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1] The p21 protein plays a crucial role in cell cycle regulation, and its increased expression leads to a G2/M phase arrest, halting cell proliferation.
Furthermore, this compound treatment has been shown to induce apoptosis (programmed cell death) through a multi-step signaling cascade. This process involves the activation of caspase-3, a key executioner caspase.[1] Activated caspase-3 then cleaves various cellular substrates, including p21, and contributes to the dismantling of the cell. Concurrently, this compound treatment leads to the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1] The downregulation of survivin further sensitizes cells to apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting HDAC activity and cell proliferation.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (HDAC activity) | 1.3 nM | [1] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 5.3 |
| MIA PaCa-2 | Pancreatic Cancer | 8.8 |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on gene regulation and cellular processes.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A2780, MIA PaCa-2) in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will allow for 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) depending on the downstream application.
Protocol 2: Western Blot Analysis of Histone Acetylation, p21, and Survivin
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% gradient gel) by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-histone H3, acetylated-histone H4, p21, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Caspase-3 Activity Assay
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Following treatment, lyse the cells according to the manufacturer's instructions of a commercially available caspase-3 activity assay kit.
-
Assay Procedure: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from this compound-treated samples to the vehicle-treated control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound in gene regulation studies.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for studying this compound's effects.
References
Chlamydocin In Vivo Delivery: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a potent, naturally occurring cyclic tetrapeptide that has garnered significant interest in oncology research due to its profound activity as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, this compound can induce hyperacetylation of histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1] Despite its promising in vitro activity, the in vivo application of this compound has been hampered by a lack of specific delivery methodologies and pharmacokinetic data. Its cyclic peptide structure and likely hydrophobic nature present unique challenges for systemic administration.
These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. In the absence of established specific protocols, this document outlines proposed delivery strategies based on established methods for similar molecules, such as other HDAC inhibitors and cyclic peptides. The protocols provided are intended as a starting point and should be optimized for specific experimental needs.
Core Concepts in this compound Delivery
The primary challenge in the systemic delivery of this compound is its expected poor aqueous solubility and potential for rapid clearance. To overcome these hurdles, formulation strategies that can enhance solubility, protect the molecule from degradation, and potentially improve its pharmacokinetic profile are essential. This document focuses on three such platform technologies: liposomes, polymeric nanoparticles, and microspheres.
Proposed Delivery Methods and Experimental Protocols
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like this compound, it would primarily partition into the lipid bilayer.
Experimental Protocol: Preparation of this compound-Loaded Liposomes
-
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve this compound, DPPC, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:this compound), but this should be optimized.
-
Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature.
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) and rotating the flask gently.
-
To obtain unilamellar vesicles of a defined size, subject the resulting liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
In Vivo Administration Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing human tumor xenografts.
-
Formulation: Resuspend the this compound-loaded liposomes in sterile PBS.
-
Administration Route: Intravenous (i.v.) injection via the tail vein.
-
Dosage and Schedule: Based on in vitro cytotoxicity, a starting dose could be in the range of 1-5 mg/kg. The dosing schedule could be every three days for a total of four to six doses. This needs to be determined through a dose-escalation study to identify the maximum tolerated dose (MTD).
-
Monitoring: Monitor tumor growth, body weight, and signs of toxicity. At the end of the study, collect tumors and organs for histological and biochemical analysis.
Polymeric Nanoparticle Formulation
Polymeric nanoparticles are solid, colloidal particles that can encapsulate or adsorb drugs. For hydrophobic drugs, encapsulation within a polymeric matrix can protect the drug and provide sustained release.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Centrifuge
-
-
Procedure:
-
Dissolve this compound and PLGA in DCM.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase (this compound/PLGA/DCM) to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterize the nanoparticles for size, drug loading, and in vitro release profile.
-
In Vivo Administration Protocol:
-
Animal Model: As described for liposomes.
-
Formulation: Resuspend the lyophilized this compound-loaded nanoparticles in a sterile vehicle (e.g., PBS with 0.1% Tween 80).
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosage and Schedule: A starting dose could be 5-10 mg/kg, administered once or twice a week, depending on the in vitro release profile. An MTD study is crucial.
-
Monitoring: Similar to the liposomal study.
Microsphere Formulation
Microspheres are larger particles (1-1000 µm) that are typically used for sustained, long-term drug delivery, often via subcutaneous or intramuscular injection.[2][3][4][][6]
Experimental Protocol: Preparation of this compound-Loaded PLGA Microspheres
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) with a higher molecular weight suitable for sustained release.
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Sieving apparatus
-
-
Procedure:
-
Follow a similar solvent evaporation method as for nanoparticles, but with adjustments to the homogenization speed and PVA concentration to achieve larger particle sizes.
-
After formation, the microspheres are collected by filtration or centrifugation, washed, and lyophilized.
-
The dried microspheres can be sieved to obtain a specific size range.
-
Characterize the microspheres for size distribution, morphology (using scanning electron microscopy), drug loading, and in vitro release over an extended period (e.g., several weeks).
-
In Vivo Administration Protocol:
-
Animal Model: As described previously.
-
Formulation: Suspend the microspheres in a sterile, viscous vehicle suitable for subcutaneous injection.
-
Administration Route: Subcutaneous (s.c.) injection.
-
Dosage and Schedule: A single injection of a higher dose (e.g., 20-40 mg/kg) could be administered, with the goal of sustained release over several weeks.
-
Monitoring: Monitor tumor growth and animal health over a longer duration. Blood samples can be taken periodically to assess the plasma concentration of this compound.
Data Presentation: Summary of Proposed Formulation Parameters
| Parameter | Liposomal Formulation | Polymeric Nanoparticle Formulation | Microsphere Formulation |
| Core Components | DPPC, Cholesterol | PLGA, PVA | High MW PLGA, PVA |
| Drug Loading Mechanism | Encapsulation in lipid bilayer | Entrapment in polymer matrix | Entrapment in polymer matrix |
| Typical Size | 80 - 150 nm | 100 - 300 nm | 10 - 100 µm |
| Proposed Administration Route | Intravenous (i.v.) | Intravenous (i.v.), Intraperitoneal (i.p.) | Subcutaneous (s.c.) |
| Proposed Starting Dosage | 1 - 5 mg/kg | 5 - 10 mg/kg | 20 - 40 mg/kg |
| Dosing Frequency | Every 2-3 days | Once or twice a week | Single injection |
| Release Profile | Relatively rapid | Sustained (days) | Long-term sustained (weeks) |
Visualization of Workflows and Signaling Pathways
Caption: Workflow for this compound Liposome Delivery.
Caption: Workflow for this compound Nanoparticle Delivery.
Caption: Generalized Signaling Pathway of HDAC Inhibition.
Conclusion
While specific in vivo data for this compound delivery is not yet available in the public domain, the protocols and strategies outlined in these application notes provide a robust starting point for researchers. The choice of delivery system will depend on the specific goals of the in vivo study, such as the desired pharmacokinetic profile and the tumor model being used. It is imperative that comprehensive characterization of the formulation and a thorough evaluation of the maximum tolerated dose are performed prior to efficacy studies. These proposed methods, rooted in established drug delivery principles, pave the way for the successful in vivo investigation of the therapeutic potential of this compound.
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. news-medical.net [news-medical.net]
- 4. How Microsphere Drug Delivery Systems Work | Powder Systems [powdersystems.com]
- 6. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols: Quantifying the Anti-Proliferative Effects of Chlamydocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin is a naturally occurring, cell-permeable cyclic tetrapeptide that demonstrates potent anti-proliferative activity.[1] Its primary mechanism of action is the irreversible inhibition of histone deacetylases (HDACs), which are crucial enzymes in the epigenetic regulation of gene expression.[2] By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to changes in chromatin structure and the expression of key regulatory genes.[1][3] These molecular events culminate in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, making this compound and its analogues promising candidates for anti-cancer drug development.[1][4]
This document provides detailed protocols and application notes for quantifying the anti-proliferative effects of this compound in cancer cell lines. It includes methodologies for assessing cytotoxicity, cell cycle distribution, and apoptosis, along with a summary of its quantitative effects.
Mechanism of Action Overview
This compound exerts its anti-proliferative effects by targeting HDACs. As a potent HDAC inhibitor, it blocks the removal of acetyl groups from histones, leading to the accumulation of acetylated histones H3 and H4.[1] This hyperacetylation status alters gene transcription, notably increasing the expression of the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1] The upregulation of p21 leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][4] Concurrently, this compound triggers the apoptotic pathway through the activation of executioner caspases like caspase-3 and the subsequent degradation of anti-apoptotic proteins such as survivin via a proteasome-mediated pathway.[1]
Quantitative Data Presentation
The following tables summarize the reported inhibitory concentrations of this compound and its analogues against HDACs and various cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | IC50 (nM) | Source |
|---|---|---|
| This compound | 1.3 | [1] |
| 1-Alaninethis compound | 6.4 |[4] |
Table 2: Anti-proliferative/Cytotoxic Activity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Parameter | Value (nM) | Source |
|---|---|---|---|---|---|
| 1-Alaninethis compound | MIA PaCa-2 | Pancreatic | GI50 | 5.3 | [4] |
| 1-Alaninethis compound | MIA PaCa-2 | Pancreatic | TGI | 8.8 | [4] |
| 1-Alaninethis compound | MIA PaCa-2 | Pancreatic | LC50 | 22 |[4] |
-
GI50: Concentration causing 50% growth inhibition.
-
TGI: Concentration causing total growth inhibition.
-
LC50: Concentration causing 50% cell lethality.
Experimental Protocols
Protocol 1: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the GI50 or IC50 of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., A2780 ovarian cancer or MIA PaCa-2 pancreatic cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC50/GI50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound, allowing for the detection of G2/M arrest.[1][4]
Methodology:
-
Cell Seeding and Treatment: Seed approximately 1x10^6 cells in 6-well plates. After 24 hours, treat the cells with this compound at a relevant concentration (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control to identify G2/M accumulation.
Protocol 3: Western Blot Analysis for Protein Markers
This protocol is used to detect changes in the expression or modification of key proteins involved in this compound's mechanism of action, such as acetylated histones and p21.
Methodology:
-
Cell Lysis: Treat cells with this compound as described for other assays. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-acetyl-Histone H3
-
Anti-acetyl-Histone H4
-
Anti-p21(cip1/waf1)
-
Anti-cleaved Caspase-3
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control to compare expression levels between treated and control samples.
Conclusion
The protocols outlined in this document provide a robust framework for quantifying the potent anti-proliferative effects of this compound. By employing assays to measure cytotoxicity, cell cycle arrest, and apoptosis, researchers can effectively characterize the cellular response to this HDAC inhibitor. These methods are essential for preclinical evaluation and for elucidating the molecular mechanisms that underpin the therapeutic potential of this compound and its analogues in cancer research and drug development.
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Chlamydocin: A Comprehensive Guide to Laboratory Preparation, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydocin, a potent cyclic tetrapeptide natural product, has garnered significant interest in the scientific community for its profound biological activities. Originally isolated from the fungus Diheterospora chlamydosporia, it is a highly effective, irreversible histone deacetylase (HDAC) inhibitor. Its unique chemical structure, featuring an epoxyketone functional group, is crucial for its mechanism of action and potent antiproliferative and pro-apoptotic effects on cancer cells. This document provides detailed application notes and protocols for the laboratory preparation, handling, and experimental use of this compound, tailored for researchers in oncology, drug discovery, and molecular biology.
Data Presentation
The efficacy of this compound as an HDAC inhibitor and an anticancer agent has been quantified across various studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay Conditions |
| Histone Deacetylase (HDAC) | 1.3 nM[1] | Cell-free assay |
Table 2: Antiproliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Cancer | Data not available in search results |
| LNCaP | Prostate Cancer | Data not available in search results |
| C32 | Amelanotic Melanoma | Data not available in search results |
| ACHN | Renal Adenocarcinoma | Data not available in search results |
| A549 | Lung Cancer | Data not available in search results |
| HeLa | Cervical Cancer | Data not available in search results |
| Jurkat | T-cell Leukemia | Data not available in search results |
Note: While this compound is known to have broad-spectrum antiproliferative activity, specific IC50 values for the listed cell lines were not available in the provided search results. Researchers should determine these values empirically for their cell lines of interest.
Laboratory Preparation and Handling
Synthesis of this compound
The total synthesis of this compound is a complex multi-step process. While detailed, step-by-step protocols are proprietary and found within specialized organic chemistry literature, a notable strategy involves a late-stage cyclopropane ring cleavage, which allows for a more diverse and efficient synthesis of this compound and its analogs.[2]
Handling and Safety Precautions
As a potent cytotoxic agent, this compound must be handled with extreme care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general safety protocols for handling potent, powdered chemical compounds should be strictly followed. The following guidelines are based on safety data sheets for similar hazardous chemicals.[3][4]
-
Engineering Controls: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If working with larger quantities or if there is a risk of aerosolization outside of a fume hood, a respirator may be necessary.
-
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, evacuate the area and prevent the spread of the powder. Use appropriate absorbent materials for liquid spills. Clean the area with a suitable decontaminating solution. All cleanup materials should be disposed of as hazardous waste.
-
Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with institutional and local regulations.
Storage and Stability
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, it is advisable to store it at -20°C.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the irreversible inhibition of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression.
Caption: this compound's mechanism of action via HDAC inhibition.
The downstream effects of HDAC inhibition by this compound include the induction of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G2/M phase.[1] Ultimately, this cascade of events triggers the activation of caspase-3, a key executioner caspase, culminating in programmed cell death, or apoptosis.[1]
Furthermore, the PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer. While direct modulation of these pathways by this compound is not explicitly detailed in the provided search results, HDAC inhibitors are known to influence these pathways. For instance, c-Myc, a downstream target of the PI3K/MAPK pathway, is crucial for the growth of some pathogens and cancer cells, suggesting a potential area of investigation for this compound's broader mechanism of action.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Treatment: Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for an apoptosis assay using flow cytometry.
Protocol 3: Western Blot for Histone Acetylation
This protocol is used to detect the hyperacetylation of histones following this compound treatment.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.
Caption: Workflow for Western blot analysis of histone acetylation.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Chlamydocin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Chlamydocin. The content is structured to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around three key areas:
-
Synthesis of the (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain: This unusual amino acid contains a reactive epoxyketone moiety and multiple stereocenters, making its stereoselective synthesis complex.
-
Macrocyclization of the linear tetrapeptide precursor: Forming the 12-membered ring is entropically disfavored and can be plagued by low yields due to competing oligomerization and side reactions. The presence of a D-proline residue can influence the peptide's conformation, impacting cyclization efficiency.
-
Epimerization: The chiral centers, particularly the α-carbon of the amino acids, are susceptible to racemization under the activation and coupling conditions required for peptide bond formation and macrocyclization, potentially leading to diastereomeric mixtures that are difficult to separate.
Q2: What are the most common side reactions observed during the macrocyclization step?
A2: Besides the desired intramolecular cyclization, several side reactions can occur, leading to low yields of this compound. These include:
-
Dimerization and Oligomerization: Intermolecular reactions between linear peptide precursors can lead to the formation of cyclic dimers and higher-order oligomers. This is often favored at higher concentrations.
-
Racemization/Epimerization: The activated C-terminal amino acid is prone to epimerization, leading to the formation of diastereomers.
-
Aspartimide Formation: If aspartic acid is present in the sequence, its side chain can react with the peptide backbone to form a five-membered aspartimide ring, which can lead to epimerization and other byproducts.
Q3: How can I purify the final this compound product?
A3: Purification of the final this compound product typically involves chromatographic techniques. Due to the potential for closely related impurities (e.g., diastereomers, oligomers), high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the method of choice. A gradient elution system with solvents like acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA), is commonly used. Careful optimization of the gradient and column selection is crucial for achieving high purity.
Troubleshooting Guides
Issue 1: Low Yield in the Macrocyclization Step
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows a low percentage of the desired cyclic monomer.
-
Significant formation of higher molecular weight species (dimers, trimers, etc.) is observed.
-
A large amount of unreacted linear precursor remains.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Concentration | Perform the cyclization under high dilution conditions (typically 0.1-1 mM) to favor intramolecular reaction over intermolecular oligomerization. The use of a syringe pump for slow addition of the linear precursor to the reaction vessel can also be beneficial. |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical for activating the C-terminus of the linear peptide. For challenging cyclizations, more potent reagents are often required. Consider screening different coupling reagents. |
| Unfavorable Precursor Conformation | The linear peptide may adopt a conformation that is not conducive to cyclization. The inclusion of a D-amino acid, like D-Proline in this compound, can help induce a turn-like structure. Solvent choice can also influence conformation; screen solvents like DMF, DCM, or a mixture. |
| Suboptimal Temperature | Higher temperatures can sometimes overcome activation energy barriers but may also promote side reactions and epimerization. Experiment with a range of temperatures, starting from 0°C to room temperature, and cautiously increasing if necessary. |
Issue 2: Presence of Diastereomers in the Final Product
Symptoms:
-
HPLC analysis shows multiple, closely eluting peaks with the same mass as the desired product.
-
NMR spectroscopy indicates the presence of more than one stereoisomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Epimerization during Macrocyclization | The C-terminal amino acid is particularly susceptible to epimerization during activation. Use coupling reagents and additives known to suppress racemization. Lowering the reaction temperature can also significantly reduce the rate of epimerization. |
| Epimerization during Linear Peptide Synthesis | Racemization can occur during any of the peptide coupling steps in the synthesis of the linear precursor. Ensure optimal coupling conditions are used throughout the synthesis. |
| Use of a Strong Base | Strong, non-sterically hindered bases can promote epimerization. Use a sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Peptide Cyclizations
This table summarizes the typical performance of common coupling reagents in challenging macrocyclization reactions. Yields are highly sequence- and condition-dependent.
| Coupling Reagent | Additive | Typical Base | Common Solvent | Reported Yield Range (%) | Key Advantages |
| HATU | HOAt | DIPEA | DMF | 70-95 | High efficiency, fast kinetics, low racemization. |
| HBTU | HOBt | DIPEA | DMF | 60-90 | Good balance of reactivity and cost. |
| PyBOP | HOBt | DIPEA | DMF/DCM | 50-85 | Phosphonium-based, avoids guanidinylation side reactions. |
| DEPBT | - | DIPEA | DMF | 50-80 | Known to cause very little epimerization. |
| DCC/HOBt | HOBt | - | Pyridine/DCM | 10-30 | A more traditional and less efficient method for difficult cyclizations.[1] |
Note: Yields are illustrative and can vary significantly.
Experimental Protocols
Protocol 1: Synthesis of the Linear Tetrapeptide Precursor (Boc-Phe-D-Pro-Gly-Aoe(protected)-OH)
This protocol outlines a solution-phase approach for the synthesis of the protected linear tetrapeptide.
-
Dipeptide Formation (Boc-Phe-D-Pro-OMe):
-
Dissolve Boc-Phe-OH (1.1 eq) and D-Proline methyl ester hydrochloride (1.0 eq) in DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.2 eq) at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
-
-
Dipeptide Saponification:
-
Dissolve the purified Boc-Phe-D-Pro-OMe in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
-
Tripeptide Formation (Boc-Phe-D-Pro-Gly-OMe):
-
Couple the resulting dipeptide acid with Glycine methyl ester hydrochloride using the same procedure as in step 1.
-
-
Tripeptide Saponification:
-
Saponify the tripeptide ester as described in step 2.
-
-
Tetrapeptide Formation (Boc-Phe-D-Pro-Gly-Aoe(protected)-OMe):
-
Couple the tripeptide acid with the protected Aoe methyl ester using HATU (1.1 eq) and DIPEA (2.2 eq) in DMF.
-
-
Final Saponification:
-
Saponify the protected tetrapeptide ester to yield the linear precursor for macrocyclization.
-
Protocol 2: Macrocyclization of the Linear Tetrapeptide
This protocol describes a general procedure for the head-to-tail cyclization.
-
Deprotection of the N-terminus:
-
Dissolve the Boc-protected linear tetrapeptide in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected linear peptide in a large volume of DMF to achieve a concentration of approximately 0.5 mM.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
-
Workup and Purification:
-
Remove the solvent in vacuo.
-
Purify the crude cyclic peptide by RP-HPLC.
-
Mandatory Visualization
Caption: Overall workflow for the total synthesis of this compound.
Caption: Troubleshooting workflow for low yield in macrocyclization.
References
Technical Support Center: Enhancing Chlamydocin Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Chlamydocin and other fungal secondary metabolites. Our aim is to offer practical solutions to improve experimental outcomes and increase product yield.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your this compound synthesis experiments.
Issue 1: Low or No Yield of this compound Despite Healthy Fungal Growth
If your fungal culture appears to be growing well but the final yield of this compound is minimal or undetectable, consider the following troubleshooting steps:
-
Suboptimal Harvest Time: The production of secondary metabolites like this compound is often linked to specific growth phases of the fungus. It's possible that you are harvesting the culture too early or too late.
-
Solution: Conduct a time-course experiment, harvesting and analyzing samples at different time points to identify the optimal incubation period for this compound production.[1]
-
-
Inadequate Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate, or carbon) or suppressed by an overabundance of others.[1]
-
Solution: Re-evaluate the composition of your fermentation medium. Experiment with different concentrations of carbon and nitrogen sources.
-
-
Lack of Precursor Molecules: The biosynthesis of complex molecules like this compound requires specific precursor molecules.
-
Solution: If the biosynthetic pathway is known, ensure that the necessary precursors are available in the culture medium. Consider supplementing the medium with potential precursors to enhance yield.[1]
-
-
Unfavorable Culture Conditions: Factors such as pH, temperature, aeration, and agitation speed can significantly impact the production of secondary metabolites.[1]
-
Solution: Systematically optimize these parameters. Test a range of pH values, temperatures, and agitation speeds to find the optimal conditions for your specific fungal strain.
-
-
Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions.[1]
-
Solution: Try performing the extraction at a lower temperature, in the dark, or under an inert atmosphere to prevent degradation.
-
Issue 2: Inconsistent this compound Yields Between Batches
Variability in yield from one fermentation batch to another is a common problem. Here are key areas to investigate for potential sources of inconsistency:
-
Inoculum Quality: The age, size, and physiological state of the fungal inoculum must be consistent for each fermentation.
-
Solution: Standardize your inoculum preparation protocol. Use spores from a stock of the same age and concentration for each experiment.
-
-
Media Preparation: Even minor variations in media components, pH, and sterilization procedures can affect fungal growth and metabolism.
-
Solution: Prepare a large batch of medium to be used across multiple experiments to ensure consistency. Double-check all measurements and pH adjustments.
-
-
Environmental Control: Fluctuations in temperature, humidity, and aeration in your incubator or fermenter can lead to inconsistent results.
-
Solution: Ensure your equipment is properly calibrated and maintains stable conditions throughout the fermentation process.
-
-
Extraction Procedure: Lack of standardization in the extraction process can lead to variable recovery of the target compound.
-
Solution: Standardize all extraction parameters, including solvent volume, extraction time, temperature, and agitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal carbon and nitrogen source for this compound production?
A1: The optimal carbon and nitrogen sources can vary depending on the producing fungal strain. Generally, complex carbon sources like soluble starch have been found to be effective for secondary metabolite production.[2] For nitrogen, both inorganic sources like ammonium salts and organic sources such as yeast extract or asparagine can be tested.[2] It is recommended to perform a screening of different carbon and nitrogen sources to determine the best combination for your specific strain.
Q2: How does pH affect this compound synthesis?
A2: The pH of the fermentation medium has a profound effect on both fungal growth and secondary metabolite production.[3] For many fungi, the optimal pH for growth may differ from the optimal pH for secondary metabolite synthesis. It is crucial to monitor and, if necessary, control the pH throughout the fermentation process. A typical starting point for optimization is a pH range of 6.0 to 8.0.[3]
Q3: Can precursor feeding enhance this compound yield?
A3: Yes, supplementing the culture medium with biosynthetic precursors can significantly improve the yield of the target metabolite.[4] this compound is a cyclic tetrapeptide, so supplementing the medium with its constituent amino acids could potentially boost production. Identifying the specific amino acid precursors and the optimal feeding time and concentration is key.
Q4: What are some strategies for strain improvement to increase this compound production?
A4: Classical strain improvement through random mutagenesis followed by screening is a well-established method for increasing the yield of secondary metabolites. This can be achieved using mutagens like UV radiation or chemical agents. Another approach is genetic engineering, which involves the targeted modification of regulatory genes or biosynthetic pathway genes to enhance production.
Quantitative Data Summary
The following table provides a template for organizing your experimental data when optimizing fermentation parameters for this compound production.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Carbon Source | Glucose (20 g/L) | Soluble Starch (20 g/L) | Glycerol (20 g/L) | Lactose (20 g/L) |
| Nitrogen Source | Yeast Extract (5 g/L) | Peptone (5 g/L) | Ammonium Sulfate (2 g/L) | Asparagine (2 g/L) |
| Temperature (°C) | 25 | 28 | 30 | 32 |
| Initial pH | 6.0 | 6.5 | 7.0 | 7.5 |
| Agitation (rpm) | 150 | 180 | 200 | 220 |
| Yield (mg/L) | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Fungal Spore Suspension Preparation
-
Grow the this compound-producing fungus on a suitable solid agar medium until sporulation is observed.
-
Add 5 mL of a sterile 0.1% Tween 80 solution to the agar plate.
-
Gently scrape the surface of the mycelium with a sterile loop to release the spores.
-
Filter the spore suspension through sterile glass wool into a sterile tube to remove mycelial fragments.
-
Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat the washing step twice.
-
Finally, resuspend the washed spores in a known volume of sterile water and determine the spore concentration using a hemocytometer.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the desired fermentation medium and dispense it into Erlenmeyer flasks (e.g., 50 mL of medium in a 250 mL flask).
-
Sterilize the flasks by autoclaving.
-
Inoculate the sterile medium with the fungal spore suspension to a final concentration of approximately 10^5 spores/mL.
-
Incubate the flasks on a rotary shaker at the desired temperature and agitation speed.
-
At the predetermined harvest time, collect the fermentation broth and mycelium for extraction.
Protocol 3: Extraction and Quantification of this compound
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the mycelium with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Extract the fermentation broth with an equal volume of an appropriate organic solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Conceptual diagram of a Non-Ribosomal Peptide Synthetase (NRPS) pathway.
References
Technical Support Center: Chlamydocin Stability and Storage
Important Notice: Our comprehensive search for "Chlamydocin" did not yield specific data regarding its stability, storage conditions, or handling protocols. The scientific literature and safety data repositories predominantly provide information for a similarly named antibiotic, "Clindamycin."
It is possible that "this compound" is a rare or novel compound with limited publicly available information, or that "Clindamycin" was the intended subject of your query.
Therefore, we have compiled the requested technical support guide for Clindamycin . If "this compound" is indeed the correct compound, we recommend consulting the direct manufacturer or your internal safety and handling documentation for accurate information.
Clindamycin Technical Support Center
This guide provides detailed information on the stability and storage of Clindamycin and its common salt forms (Hydrochloride and Phosphate) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for Clindamycin and its salts?
A1: Clindamycin and its derivatives should be stored in tightly sealed containers.[1] Specific temperature requirements vary by form:
-
Clindamycin Hydrochloride Capsules and Oral Solution: Store at a controlled room temperature, between 20°C to 25°C (68°F to 77°F).[2][3] Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible.[2]
-
Reconstituted Oral Solution: This solution should be stored at room temperature and is stable for up to two weeks.[2] Do not refrigerate , as chilling can cause the solution to thicken, making it difficult to pour.[2][4]
-
Clindamycin Phosphate for Injection: Store at a controlled room temperature of 20° to 25°C (68° to 77°F).[1]
-
Topical Solutions: Store at a controlled room temperature (20° to 25°C or 68° to 77°F) and protect from freezing. Keep away from heat and open flames as these solutions can be flammable.
Q2: How stable is Clindamycin in different solvents and formulations?
A2: The stability of Clindamycin is dependent on the solvent, pH, and storage temperature.
-
Aqueous Solutions: A 1% Clindamycin Phosphate aqueous solution retains approximately 90% of its activity for 180 days at 25°C and 91% at 5°C.[5]
-
Topical Formulations: The stability in topical formulations can be influenced by the vehicle. For instance, a 1% Clindamycin Phosphate lotion maintained 88% of its activity for 180 days at 25°C and 92% at 5°C.[5] Stability is generally better in glass containers compared to plastic and at pH values above 4.[6]
-
Intravenous (IV) Admixtures: Clindamycin Phosphate in IV admixtures is stable for extended periods. In 0.9% sodium chloride, 5% dextrose, and lactated Ringer's injection, it is stable for 8 weeks at -10°C, 32 days at 4°C, and 16 days at 25°C.[7]
Q3: What are the known degradation pathways for Clindamycin?
A3: Clindamycin can degrade through several chemical processes, including demethylation, desulfonylation, dechlorination, hydroxylation, and deamination. One of the primary degradation products of Clindamycin Phosphate in solution is lincomycin-2-phosphate.[5] Thermal degradation is also a concern, and Clindamycin Phosphate injection is not suitable for moist heat sterilization due to its thermal instability.[8]
Q4: My Clindamycin solution appears cloudy after storage. What should I do?
A4: Cloudiness or precipitation can occur if the solution becomes supersaturated, often due to temperature changes. If you prepared the solution at room temperature and stored it at a lower temperature, the solubility may have decreased. Try gently warming and vortexing the solution to redissolve the precipitate. If this is unsuccessful, it is best to prepare a fresh solution at a concentration known to be stable at the intended storage temperature.
Q5: What personal protective equipment (PPE) should I use when handling Clindamycin?
A5: When handling Clindamycin powder or concentrated solutions, it is important to use appropriate PPE to avoid exposure. This includes:
-
Protective gloves
-
Safety goggles or eye protection
-
A lab coat
-
For powdered forms, work in a well-ventilated area or use a fume hood to avoid inhalation of dust.[9]
Data Presentation: Stability of Clindamycin
Table 1: Stability of Clindamycin Phosphate in Intravenous Admixtures
| Storage Temperature | Duration of Stability | Container Type |
| -10°C | 8 weeks | Glass and PVC |
| 4°C | 32 days | Glass and PVC |
| 25°C | 16 days | Glass and PVC |
Table 2: Stability of 1% Clindamycin Phosphate Solutions (180 Days)
| Formulation | Storage Temperature | Remaining Activity |
| Aqueous Solution | 5°C | 91% |
| Aqueous Solution | 25°C | 90% |
| Lotion | 5°C | 92% |
| Lotion | 25°C | 88% |
Experimental Protocols
Protocol: Preparation of a Sterile Clindamycin Stock Solution
This protocol describes the preparation of a sterile stock solution of Clindamycin Hydrochloride in water.
Materials:
-
Clindamycin Hydrochloride powder
-
Sterile, deionized or distilled water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Clindamycin Hydrochloride powder and transfer it to a sterile conical tube.
-
Dissolving: Add the calculated volume of sterile water to the conical tube to achieve the target concentration.
-
Vortexing: Securely cap the tube and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filtering: Filter the solution into a new sterile container or directly into sterile microcentrifuge tubes for aliquots. This step ensures the sterility of the stock solution.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots. This minimizes the risk of contamination from repeated use of a large stock.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store at the recommended temperature.
Visualizations
Caption: Workflow for preparing a sterile stock solution of Clindamycin.
Caption: Key factors influencing the stability of Clindamycin formulations.
References
- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clindamycin (Cleocin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Clindamycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Stability of Clindamycin Phosphate Lotion Prepared in Hospital Pharmacy [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 9. store.sangon.com [store.sangon.com]
Technical Support Center: Overcoming Clindamycin Solubility Challenges in Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing and overcoming solubility issues encountered with Clindamycin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of Clindamycin used in research, and how do their solubilities differ?
A1: The two primary forms of Clindamycin utilized in research are Clindamycin Hydrochloride and Clindamycin Phosphate. Their solubility characteristics vary significantly, which is a crucial consideration for experimental design.
-
Clindamycin Hydrochloride: This salt form is generally considered to be freely soluble in water, methanol, and dimethylformamide (DMF).[1] It is also soluble in ethanol but is practically insoluble in acetone.[1]
-
Clindamycin Phosphate: This is a water-soluble ester of Clindamycin.[1] It is important to note that Clindamycin Phosphate is a prodrug and requires enzymatic or chemical hydrolysis to become the active Clindamycin base.[1]
Q2: What are the recommended solvents for preparing Clindamycin stock solutions?
A2: The choice of solvent depends on the specific form of Clindamycin and the requirements of your experiment.
-
For Clindamycin Hydrochloride , sterile water is a common and effective solvent.[1] Dimethyl sulfoxide (DMSO) is also a suitable option, with a high solubility of ≥ 100 mg/mL.[1]
-
For Clindamycin Phosphate , water is the preferred solvent due to its high solubility.[1] It is important to note that Clindamycin Phosphate is insoluble in DMSO and ethanol.[1]
Q3: My Clindamycin solution has become cloudy or has precipitated after storage. What can I do to prevent this?
A3: Cloudiness or precipitation of your Clindamycin solution upon storage can be attributed to several factors:
-
Supersaturation: The initial concentration of your solution may have been too high, exceeding the solubility limit at the storage temperature.
-
Temperature Fluctuations: Solubility often decreases at lower temperatures. If a solution is prepared at room temperature and then stored at 4°C or -20°C, precipitation can occur.
-
pH Shifts: Changes in the pH of the solution can affect the solubility of the compound.
-
Solvent Evaporation: Improperly sealed storage containers can lead to solvent evaporation, thereby increasing the concentration and causing precipitation.
To prevent this, ensure your stock solution concentration is stable at the intended storage temperature. It is also advisable to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[2] If precipitation does occur, gentle warming and vortexing may help to redissolve the compound. If the problem persists, preparing a fresh, less concentrated stock solution is recommended.
Data Summary: Clindamycin Solubility
| Compound Form | Solvent | Solubility | Reference |
| Clindamycin | Ethanol | ~20 mg/mL | [3] |
| DMSO | ~20 mg/mL | [3] | |
| Dimethyl formamide (DMF) | ~30 mg/mL | [3] | |
| PBS (pH 7.2) | ~0.2 mg/mL | [3] | |
| Clindamycin Hydrochloride | Water | Freely Soluble | [1][4] |
| Methanol | Freely Soluble | [1] | |
| Dimethylformamide (DMF) | Freely Soluble | [1] | |
| DMSO | ≥ 100 mg/mL | [1][5] | |
| Clindamycin Phosphate | Water | Freely Soluble | [1] |
| Methanol | Sparingly Soluble | [1] | |
| Ethanol | Practically Insoluble | [1] | |
| Diethyl Ether | Practically Insoluble | [1] |
Experimental Protocols
Preparation of a 10 mg/mL Clindamycin Hydrochloride Stock Solution in Sterile Water
Materials:
-
Clindamycin Hydrochloride powder
-
Sterile, deionized or distilled water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh 100 mg of Clindamycin Hydrochloride powder and transfer it to a sterile conical tube.
-
Dissolving: Add 10 mL of sterile water to the conical tube.
-
Vortexing: Secure the cap and vortex the tube until the powder is completely dissolved. The solution should be clear and free of any visible particles.
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.
-
Filtering: Filter the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes. This step sterilizes the stock solution.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, aliquots can be stored at 4°C for a limited time, but it is crucial to observe for any signs of precipitation.
Visualizations
References
Technical Support Center: Optimizing Chlamydocin Concentration for Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the successful optimization of Chlamydocin concentration in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring, cell-permeable, cyclic tetrapeptide. Its primary mechanism of action is the potent inhibition of histone deacetylase (HDAC) enzymes.[1] HDACs are responsible for removing acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, this compound causes an accumulation of acetylated histones, which relaxes the chromatin structure. This leads to the altered expression of key genes that regulate the cell cycle and apoptosis, such as an increase in p21 expression.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: As a potent HDAC inhibitor, this compound is known to be a strong inhibitor of cell proliferation.[1] Its primary effects on cancer cells include:
-
Cell Cycle Arrest: this compound typically causes an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Apoptosis: It can induce programmed cell death (apoptosis), often through the activation of caspase-3.[1]
-
Gene Expression Changes: It leads to the hyperacetylation of histones H3 and H4 and increases the expression of cyclin-dependent kinase inhibitors like p21.[1]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: this compound is a highly potent compound, inhibiting HDAC activity with an IC50 of approximately 1.3 nM in enzymatic assays.[1] For cell-based assays, a wider concentration range should be tested initially to determine the optimal concentration for your specific cell line and assay. A good starting point for a dose-response experiment is to use a range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM).
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically dissolved in a high-quality organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an HDAC inhibitor, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The effective concentration of this compound can vary significantly between different cell lines. It is critical to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
| Parameter | Value | Assay Type | Reference |
| HDAC Activity IC50 | 1.3 nM | In Vitro Enzymatic Assay | [1] |
| Cell Line | Reported IC50 (Proliferation) | Assay Type | Reference |
| A2780 (Ovarian Cancer) | Not explicitly stated, but G2/M arrest and apoptosis are induced. | Cell-based assays | [1] |
| Various Cancer Cell Lines | Must be determined empirically | e.g., MTT, MTS, Resazurin | N/A |
Experimental Workflow for Optimization
This workflow outlines the key steps for determining the optimal this compound concentration for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cells | 1. Concentration too low: The effective concentration may be higher for your specific cell line. | 1. Test a wider concentration range: Extend the upper limit of your dose-response curve (e.g., up to 50 µM). |
| 2. Compound instability: The peptide may have degraded in the stock solution or culture medium. | 2. Prepare fresh stock solutions: Use a new vial of this compound and prepare fresh dilutions for each experiment. Assess stability in your medium if problems persist. | |
| 3. Insufficient incubation time: The effects of HDAC inhibitors can take 24-72 hours to manifest. | 3. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). | |
| 4. Cell line resistance: The target cells may have intrinsic resistance mechanisms. | 4. Verify target pathway: Confirm that the HDAC pathway is active in your cell line. Consider using a positive control HDAC inhibitor. | |
| High cell death even at low concentrations | 1. Concentration too high: Your cell line is highly sensitive to this compound. | 1. Lower the concentration range: Shift your dose-response curve to a lower range (e.g., picomolar to low nanomolar). |
| 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 2. Check solvent concentration: Ensure the final vehicle concentration is below 0.1% in all wells. Run a vehicle-only control. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during seeding. |
| 2. Edge effects: Evaporation from the outer wells of the plate. | 2. Avoid outer wells: Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| 3. Inaccurate dilutions: Pipetting errors during serial dilutions. | 3. Use calibrated pipettes: Ensure proper pipetting technique and prepare dilutions carefully. | |
| Compound precipitates in media | 1. Low solubility: The concentration exceeds the solubility limit of this compound in the culture medium. | 1. Check for precipitates: Visually inspect the wells after adding the compound. If precipitate is observed, lower the maximum concentration used. |
| 2. Interaction with media components: The peptide may interact with proteins or other components in the serum. | 2. Test different media: Consider using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your cells. |
Troubleshooting Decision Tree
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol describes how to determine the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
Adherent cancer cells (e.g., A2780) in logarithmic growth phase
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Adjust the cell suspension to the optimal seeding density (determined beforehand, e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer wells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound dose) and a "blank" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells (in triplicate).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism to determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells cultured in 6-well plates and treated with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Methodology:
-
Cell Harvesting:
-
After the treatment period (e.g., 24 or 48 hours), collect the culture medium from each well, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing and Staining:
-
Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Analyze the data to quantify cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells cultured in 6-well plates and treated with this compound and a vehicle control.
-
Ice-cold PBS.
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Flow cytometry tubes.
-
Flow cytometer.
Methodology:
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Gate on the single-cell population using a plot of pulse-width vs. pulse-area to exclude doublets.
-
Record the data for at least 10,000 events per sample on a linear scale.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptosis.
-
References
Technical Support Center: Troubleshooting Inconsistent Results with HDAC Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with histone deacetylase (HDAC) inhibitors, using Chlamydocin as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[1] Normal cells are relatively resistant to HDAC inhibitors, while tumor cells are more sensitive.[1]
Q2: What are the common causes of inconsistent experimental results with this compound?
Inconsistent results can arise from several factors, including:
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Cell density, passage number, and serum concentration in the media can influence cellular response.
-
Experimental Parameters: Variations in treatment duration, dosage, and the timing of downstream assays can lead to different outcomes.
-
Off-Target Effects: Like many small molecules, this compound may have off-target effects that can vary between cell lines.
-
Cell Line Specificity: The genetic and epigenetic background of different cell lines can significantly alter their sensitivity to HDAC inhibitors.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a desiccated solid at -20°C. For short-term use, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to come to room temperature before dilution in pre-warmed cell culture media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Pipetting errors during drug dilution or addition. | Calibrate pipettes regularly. Use fresh pipette tips for each replicate. Prepare a master mix of the final drug concentration to add to all wells. | |
| Loss of drug activity | Improper storage of the compound or stock solutions. | Store the solid compound and stock solutions at the recommended temperature. Minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Instability in aqueous media. | Prepare fresh dilutions in media immediately before use. For longer treatments, consider replenishing the media with fresh drug at defined intervals. | |
| Unexpected cytotoxicity in control cells | High concentration of solvent (e.g., DMSO). | Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%). Run a solvent-only control. |
| No observable effect at expected concentrations | Cell line is resistant to the specific HDAC inhibitor. | Test a broader range of concentrations. Verify the expression of the target HDACs in your cell line. Consider using a different HDAC inhibitor with a different selectivity profile. |
| Insufficient treatment duration. | Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect (e.g., histone acetylation, apoptosis). | |
| Inconsistent effects on downstream signaling pathways | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Standardize the cell confluency at the time of treatment. |
| Serum components in media interfering with the compound. | Consider reducing the serum concentration during treatment, but first validate that this does not adversely affect cell viability. |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against acetylated histone H3 or H4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Synthesis of Chlamydocin
Welcome to the technical support center for the synthesis of Chlamydocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical synthesis of this potent cyclic tetrapeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound, a cyclic tetrapeptide with the structure cyclo(Aoe-L-Phe-D-Pro-L-Aib), where Aoe is (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid, is prone to several side reactions common in peptide synthesis. The most critical include:
-
Racemization: Epimerization at the α-carbon of the amino acid residues can occur, particularly during the activation and coupling steps. The presence of D-Proline can influence the conformational stability of the peptide backbone, and the synthesis often involves precursors with chiral centers that can be susceptible to changes in stereochemistry under harsh reaction conditions.
-
Diketopiperazine (DKP) Formation: This is a common side reaction in the synthesis of peptides containing proline at the second or third position of the linear precursor. The N-terminal amino group can attack the activated C-terminal ester, leading to the formation of a stable six-membered ring (DKP) and truncation of the desired peptide.
-
Epimerization during Macrocyclization: The high temperatures and basic conditions sometimes employed for cyclization can lead to epimerization of the chiral centers in the linear tetrapeptide precursor.
-
Side Reactions of the Aoe Precursor: The synthesis of the unique amino acid Aoe, or its precursors, involves multiple steps where side reactions such as over-oxidation or undesired epoxide opening can occur.
Q2: How can I minimize racemization during the coupling steps?
A2: Minimizing racemization is crucial for obtaining the desired stereochemically pure this compound. Key strategies include:
-
Choice of Coupling Reagents: Utilize modern coupling reagents known for low racemization rates, such as phosphonium salts (e.g., PyBOP, HBTU) or aminium/uronium salts (e.g., HATU, HCTU). The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with carbodiimides (e.g., DCC, DIC) can also suppress racemization. For the synthesis of this compound analogues, a combination of DCC/HOBt has been successfully used.[1]
-
Control of Reaction Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of racemization.
-
Base Selection: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Excess base can promote racemization.
-
Protecting Group Strategy: Employ protecting groups that are stable under the coupling conditions and can be removed under mild conditions that do not induce racemization.
Q3: What strategies can be employed to prevent diketopiperazine (DKP) formation?
A3: DKP formation is a significant challenge, especially during the synthesis of the linear precursor. To mitigate this:
-
Choice of Protecting Groups: Use an N-terminal protecting group that is not removed until the final cyclization step, such as the benzyloxycarbonyl (Cbz) group.
-
Stepwise Synthesis Strategy: A careful stepwise elongation of the peptide chain can sometimes reduce the propensity for DKP formation compared to fragment condensation.
-
Rapid Coupling: Employing fast and efficient coupling methods can favor the desired intermolecular peptide bond formation over the intramolecular cyclization that leads to DKPs.
Troubleshooting Guides
Issue 1: Low Yield of the Cyclic Tetrapeptide during Macrocyclization
| Potential Cause | Troubleshooting Steps |
| Intermolecular polymerization | - Perform the cyclization reaction under high dilution conditions (typically 0.1 to 1 mM) to favor the intramolecular reaction over intermolecular reactions. - Use a syringe pump for the slow addition of the linear peptide precursor to the reaction mixture. |
| Unfavorable conformation of the linear precursor | - Introduce a "turn-inducing" residue like D-Proline, which is already present in this compound, to pre-organize the linear peptide for cyclization. - Experiment with different solvents that can influence the peptide conformation. |
| Inefficient coupling reagent for cyclization | - Screen a variety of modern and highly efficient coupling reagents such as HATU, HCTU, or PyAOP. - The choice of coupling reagent can be critical for achieving high yields in macrocyclization. |
| Steric hindrance at the cyclization site | - If possible, choose a cyclization point with less sterically hindered amino acid residues. |
Issue 2: Presence of Diastereomers in the Final Product
| Potential Cause | Troubleshooting Steps |
| Racemization during linear peptide synthesis | - Refer to the FAQ on minimizing racemization. - Analyze the stereochemical purity of the linear precursor before proceeding to cyclization using chiral HPLC or NMR with chiral shift reagents. |
| Epimerization during macrocyclization | - Optimize the cyclization conditions by using milder bases and lower reaction temperatures. - A reported synthesis of a this compound analogue involved cyclization at 95 °C in pyridine, which could be a starting point for optimization.[1] |
| Use of a racemic precursor for the Aoe side chain | - If a racemic precursor for the 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain is used, separation of the resulting diastereomers will be necessary.[2] - Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) for the separation of the final diastereomeric products. |
Key Experimental Protocols
Synthesis of the Linear Tetrapeptide Precursor
A common strategy for the synthesis of the linear tetrapeptide precursor of this compound involves a solution-phase approach.
-
Dipeptide Formation: Couple an N-terminally protected glycine (e.g., Cbz-Gly-OH) with L-phenylalanine methyl ester using a suitable coupling reagent (e.g., DCC/HOBt) to form Cbz-Gly-L-Phe-OMe.
-
Tripeptide Formation: Deprotect the methyl ester of the dipeptide and couple it with D-proline methyl ester to yield Cbz-Gly-L-Phe-D-Pro-OMe.
-
Tetrapeptide Formation: Saponify the methyl ester of the tripeptide to the corresponding carboxylic acid. Couple this tripeptide acid with the methyl ester of the Aoe precursor amino acid (or its synthetic equivalent like 2-amino-9-decenoic acid) to obtain the fully protected linear tetrapeptide.[1][2]
Macrocyclization of the Linear Tetrapeptide
-
Deprotection: Selectively deprotect the C-terminal methyl ester to the carboxylic acid and the N-terminal protecting group (e.g., Cbz group via hydrogenolysis) to obtain the free linear tetrapeptide.[1]
-
Activation and Cyclization: The free linear tetrapeptide is then subjected to macrocyclization conditions. A common method involves activating the C-terminal carboxylic acid to form an active ester (e.g., a 2,4,5-trichlorophenyl ester) followed by intramolecular aminolysis under high dilution in a suitable solvent like pyridine at elevated temperatures.[1]
Visualizations
References
- 1. Analogues of the cytostatic cyclic tetrapeptide this compound. Synthesis of N beta-(N-maleoylglycyl) and N beta-(tert-butyloxycarbonyl) derivatives of cyclo(Gly-L-Phe-D-Pro-L-Dap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOTAL SYNTHESIS OF this compound: CORRELATION OF PEPTIDE CONFORMATION TO BIOLOGICAL ACTIVITY - ProQuest [proquest.com]
Technical Support Center: Purification of Synthetic Chlamydocin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic Chlamydocin and related cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying synthetic this compound?
The most powerful and widely used method for the purification of synthetic cyclic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, which allows for excellent resolving power and the use of volatile mobile phases compatible with mass spectrometry.[1][4]
Q2: What are the typical impurities encountered during the synthesis of this compound?
During solid-phase peptide synthesis (SPPS) and subsequent cyclization, several impurities can form. For cyclic peptides like this compound, these often include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Diastereomers: Isomers that can form if any amino acid racemizes during synthesis.[5]
-
Uncyclized linear peptide: The precursor linear peptide that failed to cyclize.[6]
-
Oligomeric forms: Dimers or trimers resulting from intermolecular reactions instead of the desired intramolecular cyclization.[7]
-
Side-products from protecting groups: Impurities arising from incomplete removal or side reactions of protecting groups used during synthesis.[8]
Q3: How can I improve the separation between my cyclic peptide and closely eluting impurities?
Improving resolution is a common challenge. Several parameters can be optimized:
-
Adjust the Gradient: Employing a shallower gradient increases the interaction time between the peptides and the stationary phase, which can significantly enhance resolution.[9][10]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity, as they interact differently with the peptide and stationary phase.[10]
-
Modify the Mobile Phase pH: Adjusting the pH can change the ionization state of the peptide and impurities, which can dramatically affect their retention times and improve separation.[11] It is often recommended to work at a pH at least one unit away from the peptide's isoelectric point.
-
Alter the Column Temperature: Increasing temperature can sometimes lead to sharper peaks by reducing mobile phase viscosity.[9] However, the effect is peptide-specific and should be evaluated empirically.[12]
-
Try a Different Stationary Phase: If other optimizations fail, using a column with a different chemistry (e.g., C8, Phenyl-Hexyl instead of C18) can provide the necessary change in selectivity.[10]
Q4: My peptide sample is not dissolving well for HPLC injection. What should I do?
Poor solubility is a common issue, especially with hydrophobic cyclic peptides.
-
First, try to dissolve the sample in the initial mobile phase.
-
If solubility is low, a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) can be used for initial dissolution.[10]
-
After dissolving in a strong solvent, dilute the sample with a solvent that matches the initial mobile phase composition as closely as possible to prevent precipitation on the column.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of synthetic this compound.
Problem: Low Recovery of the Purified Peptide
| Potential Cause | Recommended Solution |
| Peptide Precipitation | Ensure the peptide is fully dissolved before injection. If necessary, use a small amount of DMSO for initial dissolution and then dilute with the mobile phase.[10] |
| Irreversible Adsorption | Highly hydrophobic peptides can bind strongly to the column. Try a less retentive column (e.g., C8 or C4 instead of C18) or increase the percentage of organic modifier in the elution gradient. |
| Peptide Instability | If the peptide is sensitive to the acidic conditions of standard TFA-containing mobile phases, consider using a different ion-pairing agent or switching to a high-pH mobile phase system.[11] |
Problem: Distorted Peak Shapes (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample can cause peak distortion. Reduce the sample concentration or injection volume.[10] |
| Secondary Interactions | Peak tailing can occur due to interactions between basic residues on the peptide and residual silanols on the silica-based column. Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is used.[9] |
| Sample Solvent Incompatibility | If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Dilute the sample in the mobile phase whenever possible.[10] |
| Column Contamination/Void | If peak splitting is observed, it may indicate a contaminated guard column or a void at the head of the main column. Clean the column according to the manufacturer's instructions or replace the guard/main column.[10] |
Problem: Co-elution of Linear and Cyclic Peptides
| Potential Cause | Recommended Solution |
| Similar Hydrophobicity | The linear precursor and the final cyclic product can have very similar polarities, making separation difficult.[10] |
| Optimize Gradient and Organic Modifier | Very fine adjustments to a shallow gradient can often resolve these closely related species. Experiment with both acetonitrile and methanol, as subtle differences in selectivity can be achieved.[10] |
| Explore Different Chromatographic Modes | If RP-HPLC fails to provide separation, consider alternative techniques like hydrophilic interaction liquid chromatography (HILIC), which separates based on a different mechanism.[1][10] |
Experimental Protocols
Protocol: Preparative RP-HPLC for Synthetic this compound Purification
This protocol outlines a general procedure for purifying crude synthetic this compound using preparative reversed-phase HPLC.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Crude synthetic this compound, lyophilized
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., a mixture of Solvent A and B, or water with a small amount of DMSO if necessary).[10]
-
Ensure the final concentration is appropriate to avoid column overload (typically 1-20 mg for a 4.6 x 250 mm column, scale up accordingly for preparative columns).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[4]
3. Method Development and Purification:
-
Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 3-5 column volumes, or until a stable baseline is achieved.[4]
-
Analytical Scouting Run: Before performing a preparative run, it is highly recommended to perform an analytical run with a small injection on an analytical C18 column. Use a screening gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of this compound.
-
Preparative Gradient Optimization: Based on the scouting run, design a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a preparative gradient could be 30-50% B over 40 minutes.
-
Injection and Fraction Collection: Inject the filtered sample onto the equilibrated preparative column. Collect fractions based on the UV chromatogram, ensuring to collect the main peak corresponding to the pure product.
-
Post-Run Wash: After the run, wash the column with a high percentage of Solvent B (e.g., 95%) to remove any strongly retained compounds.[4]
4. Analysis and Post-Purification:
-
Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to confirm purity and identity.
-
Pool the fractions containing the pure product (>95% purity).
-
Lyophilize the pooled fractions to obtain the purified this compound as a powder.
Data Presentation
Table 1: Typical HPLC Parameters for Cyclic Peptide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-95% B in 30 min (Scouting) | Optimized shallow gradient (e.g., 30-50% B in 40 min) |
| Detection | 214 nm, 280 nm | 220 nm, 280 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
| Typical Load | < 1 mg | 50-200 mg |
Table 2: Example Purification Summary
| Step | Purity (by HPLC) | Yield | Notes |
| Crude Product | 35% | 100% | Contains linear peptide, deletion sequences, and other impurities. |
| After Prep-HPLC | >98% | 45% | Main peak collected based on UV signal. |
| Final Lyophilized Product | >98% | 40% | Yield loss primarily due to fraction cutting and handling. |
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Chlamydocin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Chlamydocin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring cyclic tetrapeptide that acts as a potent, irreversible inhibitor of histone deacetylases (HDACs).[1][2] Its mechanism of action involves the epoxyketone moiety in its structure, which covalently binds to the active site of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and gene expression, which in turn can induce cell cycle arrest and apoptosis.[3]
Q2: What are the known on-targets of this compound?
This compound is a potent pan-HDAC inhibitor with a reported in vitro IC50 of approximately 1.3 nM for overall HDAC activity.[3] It is known to potently inhibit Class I HDACs, such as HDAC1.
Q3: What are the potential off-target effects of this compound?
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Control Compounds: Include a structurally related but inactive analog of this compound as a negative control, if available.
-
Orthogonal Approaches: Validate findings using alternative methods to inhibit the target, such as siRNA or CRISPR-mediated gene knockout of the specific HDAC isoform(s) of interest.
-
Target Engagement Assays: Confirm that this compound is interacting with its intended HDAC targets in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed at expected effective concentrations. | 1. Off-target effects leading to cellular toxicity. 2. Cell line is particularly sensitive to HDAC inhibition. | 1. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for on-target activity. 2. Lower the concentration of this compound and/or reduce the treatment duration. 3. Ensure the health and confluency of your cell cultures are optimal before treatment. |
| Inconsistent or unexpected phenotypic results. | 1. Off-target effects are contributing to the observed phenotype. 2. Variability in experimental conditions. | 1. Use orthogonal methods (e.g., siRNA) to confirm that the phenotype is due to inhibition of the intended HDAC target. 2. Perform target engagement assays (e.g., CETSA) to confirm this compound is binding to HDACs in your cells. 3. Standardize all experimental parameters, including cell passage number, seeding density, and treatment times. |
| No observable on-target effect (e.g., no change in histone acetylation). | 1. This compound degradation. 2. Low expression of the target HDAC in the cell line. 3. Insufficient drug concentration or treatment time. | 1. Prepare fresh stock solutions of this compound and store them properly. 2. Confirm the expression of the target HDAC isoform(s) in your cell line using Western blot or qPCR. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for observing on-target effects. |
Quantitative Data Summary
Table 1: this compound HDAC Isoform Selectivity Profile (IC50 values)
| HDAC Isoform | IC50 (nM) | Reference |
| Overall HDAC Activity | 1.3 | [3] |
| HDAC1 | Potent Inhibition | Data not readily available |
| HDAC2 | Data not readily available | |
| HDAC3 | Data not readily available | |
| HDAC4 | Data not readily available | |
| HDAC5 | Data not readily available | |
| HDAC6 | Weak Inhibition | Data not readily available |
| HDAC7 | Data not readily available | |
| HDAC8 | Data not readily available | |
| HDAC9 | Data not readily available | |
| HDAC10 | Data not readily available | |
| HDAC11 | Data not readily available |
Note: Comprehensive IC50 values for this compound against all HDAC isoforms are not currently available in the public domain. Researchers are encouraged to determine the isoform selectivity profile experimentally.
Experimental Protocols
Protocol 1: Determining HDAC Isoform Selectivity of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound
-
DMSO (for compound dilution)
-
Black 96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Enzyme and Substrate Preparation: Dilute each recombinant HDAC isoform and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
Assay Reaction: a. To each well of a black 96-well plate, add 25 µL of assay buffer. b. Add 5 µL of the diluted this compound or DMSO (vehicle control). c. Add 10 µL of the diluted HDAC enzyme. d. Incubate for 15 minutes at 37°C. e. To initiate the reaction, add 10 µL of the diluted fluorogenic substrate.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add 50 µL of the developer solution to each well. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition versus the log of the this compound concentration. d. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target HDACs in intact cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Primary antibody against the target HDAC isoform
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with the primary antibody for the target HDAC. c. Incubate with the HRP-conjugated secondary antibody. d. Visualize the bands using a chemiluminescent substrate.
-
Data Analysis: a. Quantify the band intensities for each temperature point. b. Normalize the band intensity at each temperature to the intensity at the lowest temperature (no heat shock). c. Plot the normalized soluble protein fraction against the temperature for both this compound-treated and vehicle-treated samples. d. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow to minimize and identify off-target effects.
References
- 1. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|COA [dcchemicals.com]
- 3. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Chlamydocin for Biological Assays
Welcome to the technical support center for Chlamydocin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the purity and integrity of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring cyclic tetrapeptide that acts as a highly potent, irreversible inhibitor of histone deacetylases (HDACs).[1][2] Its structure contains an epoxyketone moiety, which is crucial for its inhibitory activity.[2] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn affects gene expression, leading to cell cycle arrest, particularly at the G2/M phase, and induction of apoptosis.[1]
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis through a caspase-dependent pathway. It activates caspase-3, which then cleaves p21(cip1/waf1).[1] Concurrently, this compound promotes the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein.[1] This dual action of cleaving p21 and degrading survivin drives the cell from growth arrest into apoptosis.[1]
Q3: What are the best practices for handling and storing this compound?
A3: Due to the reactive epoxyketone group, this compound should be handled with care in a well-ventilated area, avoiding inhalation and direct contact with skin. For long-term storage, it is recommended to store this compound as a solid at -20°C or lower, protected from light and moisture to prevent degradation. For experimental use, fresh stock solutions should be prepared in a suitable solvent like DMSO and used promptly. Avoid repeated freeze-thaw cycles. While specific stability data in aqueous buffers is limited, it is advisable to prepare working dilutions fresh for each experiment to minimize hydrolysis of the epoxyketone ring.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound, a cyclic peptide, can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a primary method for determining purity and detecting impurities.[3] Mass spectrometry (MS) can confirm the molecular weight of this compound and its fragments, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can help identify impurities.[4]
Troubleshooting Guide
Common Issues in this compound Biological Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no HDAC inhibition | 1. This compound degradation: The epoxyketone moiety is susceptible to hydrolysis. 2. Incorrect concentration: Errors in dilution or inaccurate initial concentration. 3. Inactive enzyme: Improper storage or handling of the HDAC enzyme. | 1. Stability Check: Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage in aqueous buffers. Run a positive control with a known stable HDAC inhibitor. 2. Concentration Verification: Verify the concentration of your stock solution using spectrophotometry if a molar extinction coefficient is known, or by analytical HPLC against a reference standard. 3. Enzyme Activity Control: Always include a positive control with active enzyme and no inhibitor to ensure the enzyme is functional. |
| High background signal in fluorescence-based HDAC assays | 1. Autofluorescence of this compound or impurities. 2. Non-specific binding to assay components. | 1. Blank Measurements: Run a control with this compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. 2. Buffer Optimization: Include a small percentage of a non-ionic detergent like Tween-20 in the assay buffer to reduce non-specific binding. |
| Variability in apoptosis or cell cycle arrest results | 1. Cell line-specific responses. 2. Inconsistent this compound activity due to degradation. 3. Cell culture conditions. | 1. Cell Line Characterization: Be aware that the expression levels of different HDAC isoforms can vary between cell lines, leading to different sensitivities to this compound. 2. Fresh Preparations: As with enzyme assays, use freshly prepared this compound solutions. 3. Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Unexpected off-target effects | 1. Presence of impurities from synthesis. 2. Irreversible binding to other cellular targets. | 1. Purity Assessment: Ensure the purity of your this compound batch using HPLC and MS. 2. Control Experiments: Include negative control compounds with similar structures but lacking the reactive epoxyketone group to assess off-target effects. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of cyclic peptides like this compound. Optimization of the gradient and mobile phase may be required.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, ACN/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
This protocol is a general method for measuring HDAC activity and the inhibitory effect of this compound.
Materials:
-
Purified recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound)
-
Developer solution (e.g., trypsin in assay buffer)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a working solution of the HDAC substrate in assay buffer.
-
Prepare a working solution of the HDAC enzyme in assay buffer.
-
-
Assay Setup (per well):
-
Add 40 µL of assay buffer.
-
Add 10 µL of this compound dilution (or vehicle control).
-
Add 25 µL of HDAC enzyme solution.
-
Include a "no enzyme" control and a positive control with TSA.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the HDAC substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Development:
-
Add 50 µL of developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus this compound concentration.
-
Signaling Pathways and Workflows
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for this compound purity assessment by HPLC.
References
- 1. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlamydia trachomatis inhibits apoptosis in infected cells by targeting the pro-apoptotic proteins Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chlamydocin and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chlamydocin, a potent natural product, with other established histone deacetylase (HDAC) inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their scientific investigations.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, which represses gene transcription.[1] In many cancers, aberrant HDAC activity is linked to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.[1]
HDAC inhibitors counteract this process by preventing the removal of acetyl groups, leading to histone hyperacetylation. This results in a more relaxed chromatin state, allowing for the re-expression of critical silenced genes.[1][2] The downstream effects include cell cycle arrest, cellular differentiation, and apoptosis, making HDAC inhibitors a significant area of interest in oncology research.[1][2]
Overview of Compared HDAC Inhibitors
This compound: A fungal metabolite and cyclic tetrapeptide, this compound is a highly potent, irreversible HDAC inhibitor.[3][4] Its unique epoxyketone moiety is responsible for this irreversible action.[3] It demonstrates significant selectivity, potently inhibiting certain HDAC isoforms over others.[4]
Vorinostat (SAHA): A pan-HDAC inhibitor, Vorinostat affects a broad range of HDACs, specifically targeting Class I, II, and IV enzymes.[5] It is one of the first HDAC inhibitors to receive FDA approval for cancer treatment.
Romidepsin (FK228): Also a cyclic peptide, Romidepsin is a potent inhibitor primarily targeting Class I HDACs, such as HDAC1 and HDAC2.[6][7]
Panobinostat (LBH589): Recognized as a potent pan-HDAC inhibitor, Panobinostat demonstrates inhibitory activity against Class I, II, and IV HDAC enzymes at low nanomolar concentrations.[2]
Trichostatin A (TSA): An antifungal antibiotic, TSA is a well-characterized reversible inhibitor of Class I and II HDACs and is widely used as a research tool.[4]
Quantitative Data Presentation: Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Target Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | Overall Potency (nM) |
| This compound | Class I Selective | 0.15[4] | - | - | Potent[3] | 1,100[4] | 1.3[4] |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 - 40.6[3][8] | 62[1] | 20[3] | - | - | ~10[9] |
| Romidepsin (FK228) | Class I Selective | 36[6] | 47[6] | - | 510[6] | 14,000[5] | - |
| Panobinostat (LBH589) | Pan-Inhibitor | - | - | - | - | - | 5[10] |
| Trichostatin A (TSA) | Class I/II | 0.4 - 6[1][3] | 1.3[1] | 1 - 5.21[1] | 27.6 | 2 - 8.6[1][3] | ~1.8[3] |
Note: IC50 values can vary between different experimental assays and conditions. Data is compiled from multiple sources for comparison.
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the general signaling pathway affected by HDAC inhibitors and a typical workflow for their comparative evaluation.
Caption: General mechanism of HDAC inhibition leading to gene expression.
Caption: Typical experimental workflow for comparing HDAC inhibitors.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of HDAC inhibitors.
HDAC Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of specific HDAC isoforms and is used to determine the IC50 value of an inhibitor.
-
Principle: A recombinant HDAC enzyme is incubated with a fluorogenic substrate and varying concentrations of the inhibitor. The enzyme deacetylates the substrate, which is then cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
-
Protocol Outline:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC6) is added to wells of a microplate.
-
Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells.
-
A specific fluorogenic HDAC substrate is added, and the plate is incubated at 37°C.
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
Data is plotted as fluorescence intensity versus inhibitor concentration to calculate the IC50 value.
-
Cell Viability/Proliferation Assay
This assay measures the effect of an inhibitor on the growth and survival of cancer cell lines.
-
Principle: Assays like the MTT or MTS assay are colorimetric methods that measure the metabolic activity of viable cells. A tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified by absorbance.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the HDAC inhibitor for a specified period (e.g., 48-72 hours).
-
The MTT or MTS reagent is added to each well and incubated.
-
If using MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells, and IC50 values for cell growth inhibition are calculated.
-
Western Blot Analysis
This technique is used to detect and quantify changes in the levels of specific proteins, such as acetylated histones or cell cycle regulators, following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for visualization.
-
Protocol Outline:
-
Cells are treated with the HDAC inhibitor for a desired time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-acetyl-Histone H3, anti-p21).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the signal is captured using an imaging system.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound stands out as a particularly potent HDAC inhibitor, with remarkable selectivity for HDAC1 over HDAC6.[4] Its irreversible binding mechanism and nanomolar potency make it a valuable tool for studying the specific roles of Class I HDACs. In comparison, pan-inhibitors like Vorinostat and Panobinostat offer broad-spectrum activity, which may be advantageous in certain therapeutic contexts but can also lead to off-target effects. Class-selective inhibitors like Romidepsin provide a balance between broad activity and specificity. The choice of an HDAC inhibitor will ultimately depend on the specific research question, the cell types being investigated, and the desired biological outcome. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. nbs-bio.com [nbs-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Histone Deacetylase 6 Improves Long-term Survival in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of histone deacetylases in class I and class II suppress human osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chlamydocin vs. Trichostatin A: A Comparative Guide to HDAC Inhibition
In the landscape of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a critical class of therapeutic agents. Among these, Chlamydocin and Trichostatin A (TSA) are two widely studied natural products, both potent inhibitors of HDAC enzymes. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| Mechanism of Inhibition | Irreversible inhibitor[1] | Reversible inhibitor |
| Chemical Class | Cyclic tetrapeptide | Hydroxamic acid |
| Primary Cellular Effects | Induces apoptosis, cell cycle arrest at G2/M phase[2] | Induces apoptosis, cell cycle arrest at G1 or G2/M phase[3][4][5] |
| Known Isoform Selectivity | Potent against Class I (HDAC1) and Class IIa (HDAC4); weak against Class IIb (HDAC6)[6][7][8] | Pan-HDAC inhibitor, targeting Class I and II HDACs[9] |
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and Trichostatin A against various HDAC isoforms is a key differentiator. The following tables summarize their half-maximal inhibitory concentrations (IC50) as reported in various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 0.44 | [10] |
| HDAC6 | >10-fold higher than HDAC1 | [7][10] |
Table 2: IC50 Values of Trichostatin A against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 0.4 - 6 | [6][11] |
| HDAC2 | 1.3 | [11] |
| HDAC3 | 1 - 5.21 | [11] |
| HDAC4 | 27.6 - 38 | [6] |
| HDAC5 | 520 | [11] |
| HDAC6 | 2 - 8.6 | [6][11] |
| HDAC8 | 90 | [11] |
| HDAC10 | 16.4 |
Mechanism of Action and Cellular Consequences
Both this compound and Trichostatin A function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This hyperacetylation results in a more open chromatin structure, facilitating gene expression. However, their distinct chemical structures and modes of binding lead to different downstream cellular effects.
This compound , a cyclic tetrapeptide, acts as an irreversible inhibitor.[1] Its primary cellular effects include the induction of apoptosis and cell cycle arrest in the G2/M phase.[2] A key aspect of this compound-induced apoptosis involves the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein, and the caspase-dependent cleavage of the cell cycle inhibitor p21cip1/waf1.[2]
Trichostatin A , a hydroxamic acid derivative, is a reversible pan-HDAC inhibitor, affecting both Class I and II HDACs.[9] TSA has been shown to induce apoptosis through both p53-dependent and -independent pathways.[3] It can trigger the mitochondrial apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and the activation of caspase-3.[3] Furthermore, TSA can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] In terms of cell cycle regulation, TSA can induce arrest at either the G1 or G2/M phase, often through the upregulation of cyclin-dependent kinase inhibitors like p21.[4][5][12]
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and Trichostatin A, leading to apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for measuring HDAC activity and the inhibitory effects of compounds like this compound and Trichostatin A.
Materials:
-
Recombinant human HDAC enzymes
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
Developer solution
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or DMSO vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[13]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[14]
Materials:
-
Adherent cells
-
96-well microtiter plates
-
Culture medium
-
Test compounds (this compound, Trichostatin A)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 72-96 hours).[6][15]
-
Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.[14]
-
Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.[14][16]
-
Stain the cells by adding 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14][15]
-
Wash the plates with 1% acetic acid to remove unbound dye and air-dry.[14]
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well and shake for 10 minutes.[14][16]
-
Measure the absorbance at a wavelength of 510-540 nm using a microplate spectrophotometer.[14][16]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
This compound and Trichostatin A are both powerful tools for studying the roles of HDACs in cellular processes and for the development of novel therapeutics. The choice between these two inhibitors will largely depend on the specific research question and the desired experimental outcome. This compound's irreversible nature and distinct isoform selectivity make it a valuable tool for probing the roles of specific HDACs, particularly HDAC1. In contrast, Trichostatin A's reversible and broad-spectrum inhibitory activity is well-suited for studies investigating the general effects of pan-HDAC inhibition. The provided data, signaling pathways, and experimental protocols offer a comprehensive resource for researchers to effectively utilize these compounds in their studies.
References
- 1. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichostatin A, an inhibitor of histone deacetylase, inhibits smooth muscle cell proliferation via induction of p21(WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor trichostatin A inhibits the growth of bladder cancer cells through induction of p21WAF1 and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichostatin A - Wikipedia [en.wikipedia.org]
- 10. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichostatin A |TSA | HDAC inhibitor | Hello Bio [hellobio.com]
- 12. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 13. abcam.com [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chlamydocin and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the naturally occurring cyclic tetrapeptide, Chlamydocin, and its synthetic analogs. This document delves into their mechanism of action as histone deacetylase (HDAC) inhibitors, presents a quantitative comparison of their biological activities, outlines detailed experimental protocols, and visualizes the key signaling pathway involved in their anticancer effects.
This compound is a potent, naturally occurring cyclic tetrapeptide that has garnered significant interest in the field of oncology for its profound antiproliferative properties. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound and its analogs can induce hyperacetylation of histones, leading to chromatin relaxation and the altered transcription of genes involved in cell cycle arrest and apoptosis. This guide offers a comparative overview of this compound and its analogs, providing valuable data to inform further research and drug development efforts.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activity of this compound and a selection of its synthetic analogs against histone deacetylase (HDAC1) and their cytotoxic effects on various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.
| Compound | Modification | HDAC1 IC50 (nM)[1] | Cytotoxicity IC50 (µM) |
| HeLa | |||
| This compound | Natural Product (Epoxyketone) | 1.3[2] | - |
| CHAP15 (this compound-type) | Hydroxamic Acid Analog | 0.44[1] | - |
| Analog 1 | Phenyl-substituted Hydroxamic Acid | - | 8.09[2] |
| Analog 2 | Pyrazole-substituted | - | - |
| Analog 3 | Pyridine-substituted Michael Adduct | - | - |
| Analog 4 | Benzothiazole-substituted Michael Adduct | - | - |
| Vorinostat (SAHA) | Reference HDAC Inhibitor | - | - |
Note: A comprehensive table with a wider range of analogs and cytotoxicity data against various cell lines is needed for a complete comparative analysis. The data presented here is compiled from multiple sources and serves as an illustrative example.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes using a fluorometric assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
Test compounds (this compound and its analogs)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, diluted test compounds, and recombinant HDAC1 enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a control (without inhibitor) and determine the IC50 value using a suitable software.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound and its analogs)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
Signaling Pathway of this compound-Induced Apoptosis
This compound's inhibition of HDACs triggers a cascade of events within the cancer cell, ultimately leading to programmed cell death, or apoptosis. The following diagram illustrates the key signaling pathway involved.
Caption: this compound's mechanism of action.
As depicted in the diagram, this compound and its analogs inhibit HDACs, leading to the hyperacetylation of histones. This alters gene expression, resulting in the upregulation of the cell cycle inhibitor p21 and the downregulation of the anti-apoptotic protein survivin.[2] The increase in p21 leads to cell cycle arrest, while the decrease in survivin, mediated by proteasomal degradation, relieves the inhibition of caspase-3.[2] Activated caspase-3 then executes the final steps of apoptosis, leading to cancer cell death.
References
Chlamydocin Analogs: A Comparative Guide to Structure-Activity Relationships in HDAC Inhibition
For Researchers, Scientists, and Drug Development Professionals
Chlamydocin, a naturally occurring cyclic tetrapeptide, has garnered significant interest in the field of drug discovery due to its potent activity as a histone deacetylase (HDAC) inhibitor. Its unique chemical structure, characterized by a cyclic tetrapeptide core and an epoxyketone side chain, has served as a scaffold for the development of numerous analogs with modulated activity and specificity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to inform future drug design and development efforts.
Core Structural Features and Mechanism of Action
This compound and its analogs are primarily recognized for their ability to inhibit HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. The epoxyketone moiety in the side chain of this compound acts as a warhead, forming a covalent bond with a key residue in the active site of HDACs, leading to irreversible inhibition.[1] This mechanism underlies its potent cytotoxic and antimitotic effects.
The general structure of this compound analogs consists of a cyclic tetrapeptide backbone and a variable side chain. Modifications to both the cyclic core and the side chain have profound effects on the inhibitory potency and selectivity of these compounds.
Comparative Analysis of this compound Analogs
The following tables summarize the structure-activity relationship of various this compound analogs, focusing on their HDAC inhibitory and cytotoxic activities.
Table 1: Modifications of the Side Chain Warhead and their Impact on HDAC Inhibition
| Analog Type | Modification | Key Findings | IC50 (HDAC Inhibition) | Reference |
| Natural Product | Epoxyketone | Irreversible inhibitor of HDACs. | Not explicitly stated in provided abstracts. | [1] |
| Chloromethyl Ketone Analog | Replacement of epoxyketone with chloromethyl ketone. | Potent antimitogenic activity, 3-4 fold lower than the natural product. | 3-10 ng/mL (antimitogenic activity) | [2] |
| Diazomethyl Ketone Analog | Replacement of epoxyketone with diazomethyl ketone. | Inactive. | >2000 ng/mL (antimitogenic activity) | [2] |
| Hydroxamic Acid Analogs | Replacement of epoxyketone with hydroxamic acid. | Potent and reversible inhibitors of HDACs. Replacement of Aib with an aromatic amino acid enhances activity. | Potent inhibitors, specific values not detailed in abstract. | [1] |
| 1-Alaninethis compound | Natural analog. | Potent inhibition of HDAC activity. | 6.4 nM | [3] |
Table 2: Cytotoxicity of this compound Analogs
| Analog | Cell Line | Cytotoxicity Metric | Value | Reference |
| 1-Alaninethis compound | MIA PaCa-2 | GI50 | 5.3 nM | [3] |
| MIA PaCa-2 | LC50 | 22 nM | [3] | |
| Panc-1 | GI50 | Low-nanomolar | [3] | |
| hTERT-HPNE | GI50 | Low-nanomolar | [3] | |
| Trapoxin A | MIA PaCa-2 | GI50 | Comparable to 1-Alaninethis compound | [3] |
| SAHA | MIA PaCa-2 | GI50 | Significantly less active than 1-Alaninethis compound | [3] |
| Apicidin | MIA PaCa-2 | GI50 | Significantly less active than 1-Alaninethis compound | [3] |
Key Structure-Activity Relationship Insights
The data presented in the tables highlight several key aspects of the structure-activity relationship of this compound analogs:
-
The Side Chain is Crucial for Activity: Modification of the epoxyketone side chain has a dramatic impact on biological activity. The electrophilicity of the "warhead" is critical for irreversible inhibition.
-
Reversible vs. Irreversible Inhibition: Replacing the epoxyketone with a hydroxamic acid moiety converts the inhibitor from irreversible to reversible, offering a different pharmacological profile.[1]
-
Cyclic Core Modifications Influence Potency: Alterations in the amino acid composition of the cyclic tetrapeptide backbone, such as replacing aminoisobutyric acid (Aib) with aromatic amino acids, can enhance inhibitory activity.[1]
-
Potent Cytotoxicity Correlates with HDAC Inhibition: Analogs with strong HDAC inhibitory activity, such as 1-alaninethis compound, also exhibit potent cytotoxic effects against cancer cell lines.[3]
Visualizing the Structure-Activity Relationship and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Structure-Activity Relationship of this compound Analogs.
Caption: Signaling Pathway of HDAC Inhibition by this compound Analogs.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)
This assay quantifies the ability of a compound to inhibit HDAC activity using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test compounds (this compound analogs)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer, the test compound solution, and the HDAC enzyme.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or LC50 (concentration for 50% cell killing) values from the dose-response curves.
Conclusion
The structure-activity relationship of this compound analogs is a rich area of study with significant implications for the development of novel anticancer therapeutics. The core findings indicate that the epoxyketone side chain is a critical determinant of irreversible HDAC inhibition, while modifications to this moiety and the cyclic peptide backbone can be strategically employed to modulate potency, selectivity, and the mode of inhibition. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and evaluate the next generation of this compound-based HDAC inhibitors.
References
A Comparative Guide to Cellular Target Engagement of Chlamydocin and Other Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chlamydocin's performance in cellular target engagement assays against other well-established pan-Histone Deacetylase (HDAC) inhibitors. The following sections detail the experimental data, methodologies, and signaling context to aid in the selection and application of these potent epigenetic modulators.
Introduction to this compound and HDAC Inhibition
This compound is a naturally occurring cyclic tetrapeptide that acts as a potent, irreversible inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3][4] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[3][5] By inhibiting HDACs, compounds like this compound can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the reactivation of silenced genes.[5] This mechanism underlies the potent anti-proliferative and pro-apoptotic effects of HDAC inhibitors in cancer cells.[3]
Pan-HDAC inhibitors, such as this compound, Trichostatin A (TSA), and Vorinostat (SAHA), target multiple HDAC isoforms. While this broad activity can be therapeutically beneficial, understanding the specific cellular target engagement is crucial for predicting efficacy and potential off-target effects. This guide focuses on modern, quantitative methods for assessing how effectively these inhibitors bind to their intended HDAC targets within a cellular environment.
Comparative Analysis of HDAC Inhibitor Potency
The inhibitory activity of this compound and other pan-HDAC inhibitors is commonly first assessed using in vitro biochemical assays with purified enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds against different HDAC isoforms.
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | Pan-HDAC | Potent | Potent | Potent | Potent | Weak | Potent |
| Trichostatin A (TSA) | Pan-HDAC | 6 | - | - | 38 | 8.6 | - |
| Vorinostat (SAHA) | Pan-HDAC | 13.7 | 62.0 | - | - | - | <20 |
| Belinostat | Pan-HDAC | - | - | - | - | - | - |
| Panobinostat | Pan-HDAC | - | - | - | - | - | - |
Cellular Target Engagement Assays: A Head-to-Head Comparison
To understand how these inhibitors perform in a more physiologically relevant context, cellular target engagement assays are employed. These assays measure the direct interaction of a compound with its target protein inside intact cells.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells. Energy is transferred from a NanoLuc® luciferase-tagged HDAC protein to a fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[8]
Experimental Data:
While specific NanoBRET data for this compound is not widely available in the public domain, this technique has been successfully used to profile other HDAC inhibitors. For instance, the affinity of compounds for HDAC10 and HDAC6 has been determined using NanoBRET assays.[9]
Workflow for NanoBRET™ Target Engagement Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ttp.com [ttp.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NanoBRET® Target Engagement HDAC Assays [promega.sg]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HDAC Isoform Specificity of Chlamydocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the histone deacetylase (HDAC) isoform specificity of Chlamydocin, a potent natural cyclic tetrapeptide HDAC inhibitor. Its performance is compared with other well-established HDAC inhibitors, Vorinostat (SAHA) and Romidepsin. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate relevant biological pathways and experimental workflows.
Introduction to HDACs and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression. The human HDAC family consists of 18 isoforms, which are categorized into four classes based on their homology to yeast HDACs.
-
Class I: HDAC1, HDAC2, HDAC3, and HDAC8
-
Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9
-
Class IIb: HDAC6 and HDAC10
-
Class III: Sirtuins (SIRT1-7), which are NAD+-dependent
-
Class IV: HDAC11
Given their critical role in cellular processes, HDACs have emerged as important therapeutic targets, particularly in oncology. HDAC inhibitors (HDACis) interfere with the activity of these enzymes, leading to hyperacetylation of histones and other proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The specificity of these inhibitors for different HDAC isoforms is a key determinant of their therapeutic efficacy and toxicity profile.
This compound is a naturally occurring cyclic tetrapeptide that has demonstrated potent HDAC inhibitory activity. Understanding its specificity across the various HDAC isoforms is essential for its development as a selective therapeutic agent.
Comparative Analysis of HDAC Inhibitor Specificity
The inhibitory activity of this compound and other selected HDAC inhibitors against various HDAC isoforms is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data for this compound and its related cyclic tetrapeptides, alongside the well-characterized inhibitors Vorinostat and Romidepsin.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound Analogue (CHAP15) | Cyclic Tetrapeptide | 0.44[1] | - | - | - | >4.4 (10-fold resistant)[1] | - |
| Trapoxin (TPX) | Cyclic Tetrapeptide | Sub-nM[1] | - | - | Sub-nM[1] | Highly resistant[1] | - |
| HC Toxin | Cyclic Tetrapeptide | Potent Inhibitor[2][3] | - | - | - | - | - |
| Vorinostat (SAHA) | Hydroxamic Acid | 10[4] | 62[4] | 20[4] | - | - | <20[4] |
| Romidepsin (FK228) | Cyclic Depsipeptide | 36[5] | 47[5] | - | 510[5] | 14000[5] | - |
The available data suggests that this compound and its related cyclic tetrapeptides are highly potent inhibitors of Class I HDACs, particularly HDAC1.[1] Notably, HDAC6, a Class IIb isoform, appears to be significantly more resistant to inhibition by these compounds.[1] This indicates a degree of selectivity for Class I over this particular Class IIb isoform. In comparison, Vorinostat is a pan-HDAC inhibitor with activity against Class I and IIb HDACs, while Romidepsin shows potent inhibition of Class I HDACs and weaker activity against Class IIa and IIb isoforms.
Experimental Protocols
Two key experimental approaches are widely used to assess the specificity of HDAC inhibitors: in vitro enzymatic assays and cellular assays to measure histone acetylation.
In Vitro Fluorometric HDAC Inhibition Assay
This assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
Principle: A fluorogenic substrate, typically a peptide with an acetylated lysine residue and a fluorescent reporter group, is incubated with a recombinant human HDAC enzyme. Deacetylation of the substrate by the HDAC allows for subsequent cleavage by a developer enzyme (e.g., trypsin), which releases the fluorescent group. The intensity of the fluorescence is proportional to the HDAC activity.
Workflow:
Caption: Workflow for in vitro HDAC inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in assay buffer. Prepare solutions of recombinant human HDAC isoforms and the fluorogenic substrate.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme to wells containing the diluted inhibitors or vehicle control.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Development: Add a developer solution containing a protease (e.g., trypsin) to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the ability of an inhibitor to induce histone hyperacetylation within a cellular context, confirming its target engagement and cellular permeability.
Principle: Cells are treated with the HDAC inhibitor. Histones are then extracted from the cell nuclei, separated by SDS-PAGE, and transferred to a membrane. The levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) are detected using specific antibodies and visualized by chemiluminescence.
Workflow:
Caption: Workflow for cellular histone acetylation assay.
Detailed Steps:
-
Cell Treatment: Culture a suitable cell line (e.g., HeLa, HCT116) and treat with various concentrations of the HDAC inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest the cells, isolate the nuclei, and extract the histone proteins using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a primary antibody for a total histone (e.g., anti-H3) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by compounds like this compound leads to the hyperacetylation of histones, which in turn alters gene expression and triggers various cellular responses, including cell cycle arrest and apoptosis.
Caption: Signaling pathway of HDAC inhibition.
Conclusion
The available evidence indicates that this compound and related cyclic tetrapeptides are highly potent inhibitors of Class I HDACs, with a notable lack of activity against the Class IIb isoform HDAC6. This suggests a favorable selectivity profile that could be exploited for therapeutic benefit, potentially minimizing off-target effects associated with pan-HDAC inhibitors. Further comprehensive profiling of this compound against all HDAC isoforms is warranted to fully elucidate its specificity and guide its clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Histone Acetylation Western Blots [bio-protocol.org]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlamydocin and Romidepsin: Potent HDAC Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two notable histone deacetylase (HDAC) inhibitors: Chlamydocin and Romidepsin. Both compounds have demonstrated significant potential in oncology research due to their ability to modulate gene expression and induce cell death in cancer cells. This document outlines their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction and Overview
This compound is a naturally occurring cyclic tetrapeptide that acts as a highly potent, irreversible inhibitor of HDACs.[1] Romidepsin (also known as FK228 or Istodax®) is a bicyclic depsipeptide and a potent, reversible inhibitor of class I HDACs, which has received FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[2][3] Both molecules function by altering the acetylation status of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle regulation and apoptosis.
Chemical Structures:
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | [Image of this compound structure] | C₂₈H₃₈N₄O₆ | 526.63 g/mol |
| Romidepsin | [Image of Romidepsin structure] | C₂₄H₃₆N₄O₆S₂ | 540.71 g/mol |
Mechanism of Action
Both this compound and Romidepsin exert their anticancer effects primarily through the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes and other genes that regulate cell cycle arrest and apoptosis.[4][5]
Romidepsin is a prodrug that is activated intracellularly, where its disulfide bond is reduced, revealing a thiol group that chelates the zinc ion in the active site of class I HDACs.[5] It shows selectivity for HDAC1 and HDAC2.[6] Inhibition of these enzymes by Romidepsin leads to the downstream activation of apoptotic pathways and cell cycle arrest, and it has also been shown to affect other signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[7][8]
This compound , on the other hand, contains an epoxyketone moiety that is believed to be responsible for its irreversible inhibition of HDACs.[1] Its primary mechanism involves the induction of apoptosis through the activation of caspase-3 and the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Romidepsin, focusing on their inhibitory activity against HDACs and their cytotoxic effects on various cancer cell lines. It is important to note that the IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: HDAC Inhibition
| Compound | Target | IC50 (nM) | Notes |
| This compound | Total HDACs | 1.3[4] | In vitro assay. |
| Romidepsin | HDAC1 | 36[6] | Cell-free assay. |
| HDAC2 | 47[6] | Cell-free assay. | |
| HDAC4 | 510[6] | Cell-free assay. | |
| HDAC6 | 1400[6] | Cell-free assay. |
Table 2: In Vitro Cytotoxicity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | A2780 | Ovarian Cancer | Not explicitly stated, but potent antiproliferative activity reported[4] |
| Romidepsin | U-937 | Histiocytic Lymphoma | 5.92[7] |
| K562 | Chronic Myelogenous Leukemia | 8.36[7] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.95[7] | |
| Hut-78 | Cutaneous T-Cell Lymphoma | 0.038 - 6.36 (depending on incubation time)[8] | |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 0.44 - 3.87 (depending on incubation time)[8] | |
| Neuroblastoma cell lines (panel of 6) | Neuroblastoma | 1.8 - 12 (ng/mL) which is approx. 3.3 - 22.2 nM[5] | |
| OCI-AML3, SKM-1, MDS-L | Acute Myeloid Leukemia / Myelodysplastic Syndrome | 1 - 1.8 (72h)[9] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and Romidepsin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
HDAC Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a compound against histone deacetylases.
Materials:
-
HDAC fluorometric assay kit (containing HDAC substrate, developer, and assay buffer)
-
HeLa nuclear extract (as a source of HDACs)
-
Test compounds (this compound, Romidepsin)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
HeLa nuclear extract (or purified HDAC enzyme)
-
Test compound dilution or control
-
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, Romidepsin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, Romidepsin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds as described for the cytotoxicity assay.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the comparative evaluation of this compound and Romidepsin.
References
- 1. Chlamydia Inhibit Host Cell Apoptosis by Degradation of Proapoptotic BH3-only Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Wnt Signaling Pathways Impairs Chlamydia trachomatis Infection in Endometrial Epithelial Cells [frontiersin.org]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chlamydocin (Presumed Clindamycin)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Chlamydocin, presumed to be a misspelling of the antibiotic Clindamycin. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Clindamycin hydrochloride. Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes chemotherapy-approved gowns, gloves, safety glasses or a face shield, and, if applicable, an N95 respirator.[1] All handling activities should occur in a designated area to minimize contamination.
Step-by-Step Disposal Protocol
The proper disposal of Clindamycin, as with many cytotoxic or hazardous drugs, involves a multi-step process to ensure the compound is rendered safe and disposed of in accordance with regulations.
-
Segregation: All materials contaminated with Clindamycin, including unused product, solutions, contaminated labware (e.g., vials, pipettes, culture plates), and used PPE, must be segregated from general laboratory waste.[2] This waste is considered hazardous chemical waste.[3]
-
Containment:
-
Sharps: All needles, syringes, or other sharps contaminated with Clindamycin must be placed in a designated, puncture-proof sharps container that is clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[2]
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a leak-proof, sealable plastic bag or a designated cytotoxic waste container.[2][4] These containers are typically color-coded (e.g., red or yellow) and must be clearly labeled.
-
Liquid Waste: Aqueous solutions of Clindamycin should be collected in a dedicated, sealed, and leak-proof container. Do not discharge Clindamycin solutions down the drain, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[3]
-
-
Inactivation (if applicable and feasible): While specific chemical inactivation protocols for Clindamycin in a laboratory setting are not readily available in the provided search results, some cytotoxic agents can be chemically deactivated.[2] If your institution has an approved and validated chemical inactivation procedure for Clindamycin, it should be followed meticulously. This may involve treatment with a chemical agent that degrades the active compound.
-
Final Disposal:
-
Once properly segregated and contained, the waste must be disposed of through an approved hazardous waste management service. This typically involves incineration at a licensed facility to ensure complete destruction of the hazardous compound.[4]
-
Never mix hazardous chemical waste with regular trash or biohazardous waste unless explicitly permitted by your institution's waste management plan.
-
Ensure all waste containers are properly labeled with the contents, date, and appropriate hazard symbols.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of Clindamycin.
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment (PPE) | Chemotherapy-grade gown and gloves, safety glasses/face shield, N95 respirator (if necessary) | [1] |
| Waste Segregation | Separate from general waste; designated as cytotoxic/chemical waste | [2][4] |
| Sharps Disposal | Puncture-proof, labeled sharps container | [2] |
| Solid Waste Container | Leak-proof, sealed container or bag, labeled for cytotoxic waste | [2] |
| Liquid Waste Disposal | Collect in a sealed, leak-proof container; do not drain dispose | [3] |
| Final Disposal Method | Approved hazardous waste disposal service (typically incineration) | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Clindamycin waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of Clindamycin waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Chlamydocin
For researchers, scientists, and drug development professionals, the safe handling of potent cytotoxic compounds like Chlamydocin is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to treat it as a highly hazardous substance and adhere to the stringent safety protocols established for potent cytotoxic agents. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary route of exposure to cytotoxic compounds is through inhalation, skin contact, and ingestion. Therefore, a comprehensive PPE strategy is non-negotiable. All personnel handling this compound must be trained in the proper use and disposal of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-tested nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use. The inner glove provides an additional layer of protection. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of aerosolized particles. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Body Protection | Disposable Gown | Wear a solid-front, back-closing disposable gown made of a low-permeability fabric. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. Gowns must be changed immediately if contaminated. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers should be worn to prevent the tracking of contamination out of the laboratory. |
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is crucial for minimizing the risk of exposure at every stage of handling this compound.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.
-
Wear appropriate PPE during unpacking.
-
Store this compound in a clearly labeled, sealed, and secure container in a designated, restricted-access area. The storage area should be well-ventilated and separate from incompatible chemicals.
Preparation and Handling:
-
All handling of this compound powder or solutions must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented.
-
Use disposable, plastic-backed absorbent pads on the work surface of the BSC to contain any potential spills.
-
Employ "safe handling" techniques, such as using luer-lock syringes and avoiding the use of needles when possible to minimize the generation of aerosols.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Table 2: Step-by-Step Disposal Protocol for this compound Waste
| Step | Action | Detailed Procedure |
| 1 | Segregation | At the point of generation, segregate all this compound-contaminated waste from other laboratory waste. This includes gloves, gowns, shoe covers, absorbent pads, vials, syringes, and any other contaminated materials. |
| 2 | Containment | Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. The container must be clearly labeled with "Hazardous Waste - Cytotoxic" and the chemical name. |
| 3 | Liquid Waste | Do not pour liquid this compound waste down the drain. Collect all liquid waste in a designated, sealed, and shatter-resistant container that is clearly labeled as hazardous cytotoxic waste. |
| 4 | Decontamination | Decontaminate all non-disposable equipment that has come into contact with this compound using a validated decontamination procedure. This typically involves a two-step process of washing with a detergent solution followed by a neutralizing agent. |
| 5 | Final Disposal | Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the transportation and disposal of cytotoxic waste. |
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Table 3: this compound Spill Cleanup Procedure
| Step | Action | Detailed Procedure |
| 1 | Evacuate and Secure | Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area. |
| 2 | Don PPE | Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1, including a respirator. |
| 3 | Contain the Spill | For liquid spills, gently cover with absorbent pads from a chemical spill kit. For powder spills, carefully cover with damp absorbent pads to avoid generating dust. |
| 4 | Clean the Area | Working from the outer edge of the spill towards the center, carefully collect all contaminated materials and place them in a hazardous waste container. |
| 5 | Decontaminate | Clean the spill area with a detergent solution, followed by a neutralizing agent. Rinse the area with water. |
| 6 | Dispose of Waste | All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste. |
| 7 | Report the Incident | Report the spill to the laboratory supervisor and the institutional safety office. Complete any required incident reports. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting the critical safety checkpoints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
